N-Oleoyl Valine
Description
Properties
IUPAC Name |
3-methyl-2-(octadec-9-enoylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQPUGFHAACUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Endogenous Biosynthesis of N-Oleoyl Valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl Valine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining prominence for their roles in various physiological processes. This technical guide provides a comprehensive overview of the core endogenous biosynthesis pathway of this compound. Central to this pathway is the enzyme Peptidase M20 Domain Containing 1 (PM20D1), a secreted, bidirectional enzyme that catalyzes the condensation of oleic acid and the branched-chain amino acid L-valine. This document details the enzymatic reaction, presents available quantitative data, outlines experimental protocols for the characterization of this pathway, and provides visual diagrams of the biosynthetic process and experimental workflows. This guide is intended to be a resource for researchers investigating the therapeutic potential and physiological significance of this compound and related N-acyl amino acids.
Introduction
N-acyl amino acids (NAAAs) are a diverse family of lipid mediators formed by the amide linkage of a fatty acid to the amino group of an amino acid. These molecules are increasingly recognized for their involvement in a range of biological functions. This compound, composed of oleic acid and the essential branched-chain amino acid valine, is one such endogenous NAAA. Recent studies have implicated NAAAs in the regulation of energy metabolism and other physiological processes, making their biosynthetic pathways a subject of intense research interest. The primary enzyme responsible for the biosynthesis of a significant portion of circulating NAAAs, including this compound, has been identified as Peptidase M20 Domain Containing 1 (PM20D1).[1][2][3][4]
The Core Biosynthesis Pathway of this compound
The endogenous synthesis of this compound is primarily catalyzed by the secreted enzyme PM20D1.[1] This enzyme exhibits bidirectional activity, capable of both synthesizing N-acyl amino acids from their constituent fatty acid and amino acid, and hydrolyzing them back into their components. The synthase activity of PM20D1 involves the direct condensation of a free fatty acid (oleic acid) and a free amino acid (L-valine) to form the amide bond of this compound.
The reaction can be summarized as follows:
Oleic Acid + L-Valine <--> N-Oleoyl-L-Valine + H₂O (Catalyzed by PM20D1)
Notably, PM20D1 shows a preference for free fatty acids over their acyl-CoA thioesters as substrates for the condensation reaction. While the enzyme can utilize a range of fatty acids and amino acids, it displays a preference for those with large and hydrophobic side chains.
Another enzyme, Fatty Acid Amide Hydrolase (FAAH), traditionally known for its role in the degradation of endocannabinoids, has also been shown to possess N-acyl amino acid synthase/hydrolase activity. However, FAAH's activity is primarily intracellular and it exhibits a more restricted substrate scope compared to the secreted PM20D1. Therefore, PM20D1 is considered the dominant regulator of circulating N-acyl amino acid levels.
Visualization of the Biosynthetic Pathway
References
- 1. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Oleoyl Valine: Properties, Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
N-Oleoyl Valine is an endogenous N-acyl amino acid that has garnered significant interest within the scientific community for its role as a modulator of key biological processes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary biological activities. The information is presented to support ongoing research and development efforts in pharmacology and biochemistry.
Core Physical and Chemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H43NO3 | --INVALID-LINK--[1] |
| Molecular Weight | 381.6 g/mol | --INVALID-LINK--[1] |
| CAS Number | 60374-41-6 | --INVALID-LINK--[2] |
| Appearance | Presumed to be a solid or oil at room temperature | Inferred from structure |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | DMF: 10 mg/mlDMSO: 12 mg/mlEthanol: 12 mg/mlEthanol:PBS (pH 7.2) (1:4): 0.2 mg/ml | --INVALID-LINK--[2] |
| Stability | Stable for ≥ 2 years when stored at -20°C | --INVALID-LINK--[2] |
| Synonyms | N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine, Oleoyl-L-valine | --INVALID-LINK-- |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for N-acyl amino acids.
Synthesis of this compound
A common method for the synthesis of N-acyl amino acids is the coupling of a fatty acid with an amino acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).
Materials:
-
L-Valine
-
Oleic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Hydrochloric acid (HCl), 1 M
-
Magnesium sulfate (MgSO4), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Amino Acid Preparation: Suspend L-Valine (1 equivalent) in anhydrous DMF.
-
Carboxylic Acid Activation: In a separate flask, dissolve oleic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen). Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the oleic acid solution. Stir the mixture at 0°C for 30 minutes.
-
Add the L-Valine suspension to the activated oleic acid mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.
References
N-Oleoyl Valine: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl Valine is an endogenous N-acyl amino acid (NAAA) that has garnered significant interest within the scientific community due to its role as a modulator of the transient receptor potential vanilloid 3 (TRPV3) channel. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, drawing from key studies in the field of lipidomics and pharmacology. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and workflows.
Discovery and Identification
The discovery of this compound was not a singular event but rather the result of advancements in lipidomics enabling broad screening for novel endogenous signaling molecules. A pivotal study by Tan et al. in 2010, utilizing a targeted lipidomics approach, led to the identification of 50 novel endogenous N-acyl amino acids in rat brain tissue, which included N-oleoyl conjugates of various amino acids[1]. While this study did not focus exclusively on this compound, it laid the groundwork for its identification as part of a larger family of previously uncharacterized bioactive lipids.
Subsequent research by Raboune et al. in 2014 further characterized the biological activity of a diverse library of N-acyl amides, including this compound, and established its role as a modulator of TRPV channels[2].
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, with data compiled from PubChem[3].
| Property | Value |
| Molecular Formula | C23H43NO3 |
| Molecular Weight | 381.6 g/mol |
| IUPAC Name | (2S)-3-methyl-2-[[(9Z)-octadec-9-enoyl]amino]butanoic acid |
| CAS Number | 60374-41-6 |
| Appearance | Predicted to be a solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through the coupling of oleic acid and the amino acid L-valine. A general and adaptable protocol is outlined below.
Workflow for Chemical Synthesis:
Caption: Chemical synthesis workflow for this compound.
Methodology:
-
Activation of Oleic Acid: Oleic acid is converted to a more reactive species to facilitate amide bond formation. This can be achieved by reacting oleic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like dichloromethane (DCM) to form an NHS-ester. Alternatively, oleic acid can be converted to oleoyl chloride using thionyl chloride (SOCl2).
-
Coupling Reaction: The activated oleic acid (oleoyl chloride or NHS-ester) is then reacted with L-valine in the presence of a base, such as triethylamine, in an anhydrous solvent. The reaction is typically carried out at room temperature with stirring.
-
Purification: The crude product is purified using silica gel column chromatography to yield pure this compound.
Identification and Characterization by Mass Spectrometry and NMR Spectroscopy
The initial identification and structural confirmation of this compound in biological samples were performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].
Experimental Workflow for Identification:
Caption: Workflow for the identification of this compound.
Mass Spectrometry (MS) Protocol:
-
Sample Preparation: Brain tissue is homogenized and subjected to lipid extraction using a method such as the Folch procedure (chloroform/methanol/water)[4].
-
Liquid Chromatography: The lipid extract is separated using high-performance liquid chromatography (HPLC) with a C18 reversed-phase column.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
MS1 (Full Scan): A full scan is performed to identify the precursor ion corresponding to the mass of this compound ([M-H]⁻ at m/z 380.3).
-
MS2 (Tandem MS): The precursor ion is fragmented using collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.
-
Expected MS/MS Fragmentation:
| Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragment Identity |
| 380.3 ([M-H]⁻) | 281.2 | [Oleic acid - H]⁻ |
| 116.1 | [Valine - H]⁻ |
NMR Spectroscopy Protocol:
While detailed NMR data for this compound is not extensively published, the following represents a general protocol for acquiring ¹H and ¹³C NMR spectra for structural confirmation of the synthesized compound.
-
Sample Preparation: The purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling patterns of the protons in the molecule.
-
¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of the carbon atoms.
Biological Activity and Initial Characterization
This compound has been identified as an antagonist of the TRPV3 channel, a non-selective cation channel involved in thermosensation, pain perception, and skin physiology.
TRPV3 Antagonist Activity
The antagonist activity of this compound at the TRPV3 channel was characterized by assessing its ability to inhibit the influx of calcium (Ca²⁺) in cells expressing the receptor.
Experimental Workflow for TRPV3 Antagonist Assay:
Caption: Workflow for assessing TRPV3 antagonist activity.
Calcium Imaging Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transfected with a plasmid encoding for the human TRPV3 channel.
-
Dye Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Treatment: The cells are pre-incubated with varying concentrations of this compound.
-
Activation and Measurement: The cells are then stimulated with a known TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate (2-APB) or by increasing the temperature). The change in intracellular calcium concentration is measured by monitoring the fluorescence of the indicator dye.
-
Data Analysis: The inhibitory effect of this compound is quantified by comparing the calcium response in its presence to the response with the agonist alone.
Quantitative Data from Functional Assays:
| Compound | Target | Assay Type | Effect | Potency (IC₅₀/EC₅₀) | Reference |
| This compound | TRPV3 | Calcium Influx | Antagonist | ~10 µM | |
| 2-APB | TRPV3 | Calcium Influx | Agonist | Varies with conditions |
Signaling Pathway
As an antagonist of TRPV3, this compound is proposed to inhibit the downstream signaling cascades initiated by TRPV3 activation. The activation of TRPV3 leads to an influx of cations, primarily Ca²⁺, which can then trigger various cellular responses.
TRPV3 Signaling Pathway and Inhibition by this compound:
Caption: TRPV3 signaling and its inhibition by this compound.
Conclusion
This compound represents a significant discovery within the expanding class of N-acyl amino acid signaling molecules. Its identification through advanced lipidomics and subsequent characterization as a TRPV3 antagonist have opened new avenues for research into the physiological roles of this channel and the therapeutic potential of its modulators. This technical guide provides a consolidated resource of the foundational knowledge on this compound, offering detailed methodologies and data to support further investigation and drug development efforts in this promising area.
References
- 1. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C23H43NO3 | CID 46917638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Natural sources and tissue distribution of N-Oleoyl Valine
An In-depth Technical Guide on N-Oleoyl Valine: Natural Sources, Tissue Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its natural sources, distribution in tissues, and its interaction with cellular signaling pathways. This document summarizes available quantitative data, details experimental protocols for its analysis, and presents visual representations of its metabolic and signaling pathways to support further research and drug development efforts.
Introduction
N-acyl amino acids (NAAAs) are a class of lipid molecules formed by the conjugation of a fatty acid to an amino acid via an amide bond. These molecules are increasingly recognized as important endogenous signaling lipids with roles in various physiological and pathological processes. This compound, the amide conjugate of oleic acid and the branched-chain amino acid valine, has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, suggesting its potential involvement in thermosensation, pain perception, and skin homeostasis. This guide aims to consolidate the existing knowledge on this compound to facilitate further investigation into its therapeutic potential.
Natural Sources and Biosynthesis
While specific data on the natural dietary sources of this compound are limited, its constituent parts, oleic acid and valine, are abundant in a variety of foods.
-
Oleic Acid: A monounsaturated fatty acid found in high concentrations in olive oil, canola oil, and avocados.
-
Valine: An essential branched-chain amino acid present in protein-rich foods such as meat, dairy products, soy, and legumes.
The biosynthesis of this compound, like other NAAAs, is thought to occur intracellularly through the enzymatic conjugation of oleoyl-CoA (the activated form of oleic acid) and L-valine. While the specific enzymes responsible for this compound synthesis have not been definitively identified, the general pathway for NAAA biosynthesis involves N-acyltransferases.
Putative Biosynthetic Pathway
The synthesis is proposed to be a two-step process:
-
Activation of Oleic Acid: Oleic acid is first activated to Oleoyl-CoA by an acyl-CoA synthetase.
-
Conjugation to Valine: An N-acyltransferase enzyme then catalyzes the transfer of the oleoyl group from Oleoyl-CoA to the amino group of L-valine, forming this compound.
Tissue Distribution
Specific quantitative data for this compound concentrations in various tissues are not extensively documented in publicly available literature. However, studies on other N-acyl amino acids suggest that their distribution is widespread, with detectable levels in the central nervous system, peripheral tissues, and plasma. One study noted that this compound levels increase in mouse lung tissue following acute lung injury, indicating a potential role in inflammatory responses.
Table 1: Putative Tissue Distribution of this compound
| Tissue/Fluid | Reported Presence/Concentration | Reference |
| Lung | Increased levels post-injury (mouse) | |
| Brain | Presence of other NAAAs suggests likely presence | - |
| Plasma | Presence of other NAAAs suggests likely presence | - |
| Skin | As a TRPV3 antagonist, its presence is plausible | - |
Note: This table is illustrative. Specific concentrations require further experimental determination.
Experimental Protocols
The quantification of this compound in biological samples is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation and Extraction
This protocol is adapted from methods used for similar N-acyl amino acids.
-
Tissue Homogenization: Weigh frozen tissue and homogenize in a suitable solvent (e.g., 2:1:1 methanol:chloroform:water) containing an appropriate internal standard (e.g., d8-N-Oleoyl Valine).
-
Lipid Extraction: Perform a modified Bligh-Dyer or equivalent liquid-liquid extraction to separate the lipid phase containing this compound.
-
Phase Separation: Centrifuge the mixture to achieve phase separation. Collect the lower organic phase.
-
Drying and Reconstitution: Evaporate the solvent from the organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute this compound.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at around 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound (m/z 382.3).
-
Product Ions: Characteristic fragment ions are monitored for quantification and confirmation (e.g., fragments corresponding to the loss of water or the valine moiety).
-
Signaling Pathways
This compound has been identified as an antagonist of the TRPV3 channel. TRPV3 is a non-selective cation channel expressed predominantly in keratinocytes and is involved in thermosensation, hair growth, and skin barrier function.
Antagonism of TRPV3
The binding of this compound to the TRPV3 channel is thought to stabilize the channel in a closed conformation, thereby inhibiting the influx of cations (such as Ca²⁺ and Na⁺) that would normally occur upon channel activation by heat or chemical agonists. This antagonistic action can modulate downstream signaling pathways that are dependent on cation influx.
An In-depth Technical Guide on the Putative Mechanism of Action of N-Oleoyl Valine on TRPV3 Channels
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, the direct interaction and specific mechanism of action of N-Oleoyl Valine (OLV) on Transient Receptor Potential Vanilloid 3 (TRPV3) channels have not been explicitly detailed in published scientific literature. This technical guide, therefore, presents a putative mechanism of action based on the established principles of lipid modulation of TRPV channels and the known biological activities of related N-acyl amino acids. The proposed mechanisms and experimental protocols outlined herein provide a foundational framework for investigating the potential effects of OLV on TRPV3.
Introduction: TRPV3 and the Rationale for this compound Investigation
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes, as well as in sensory neurons. It functions as a polymodal sensor, activated by innocuous warm temperatures (31-39°C), chemical agonists (e.g., 2-aminoethoxydiphenyl borate, carvacrol), and various endogenous lipids. TRPV3 plays a crucial role in thermosensation, pain perception, skin barrier function, hair growth, and the pathophysiology of several skin disorders, making it a compelling target for therapeutic intervention.
N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules, structurally comprising a fatty acid linked to an amino acid. These molecules are known to modulate the activity of a variety of membrane proteins, including ion channels, and are involved in diverse physiological processes. This compound (OLV), an NAA composed of oleic acid (an unsaturated fatty acid) and the branched-chain amino acid valine, is a lipophilic molecule with the potential to interact with transmembrane proteins like TRPV3. Given that unsaturated fatty acids are known to potentiate TRPV3 function, it is hypothesized that OLV may act as a modulator of this channel.
Proposed Mechanism of Action of this compound on TRPV3 Channels
Based on the current understanding of lipid modulation of TRPV channels, we propose a putative mechanism by which this compound may influence TRPV3 activity. It is hypothesized that OLV acts as a positive allosteric modulator or a direct agonist of the TRPV3 channel. This proposed mechanism is centered around the interaction of OLV with a lipid-binding pocket within the channel protein.
Binding Site and Allosteric Modulation
Recent structural studies have revealed the presence of a "vanilloid site" in TRPV3, which is occupied by an endogenous lipid in the channel's resting state. The dissociation of this lipid is associated with channel activation by agonists such as tetrahydrocannabivarin (THCV) and 2-aminoethoxydiphenyl borate (2-APB)[1][2]. It is plausible that OLV, due to its lipophilic nature, could compete with this endogenous lipid for binding within the vanilloid pocket or a nearby allosteric site.
The binding of OLV to this site could induce a conformational change in the channel, lowering the energy barrier for channel opening in response to other stimuli like heat or chemical agonists, thus acting as a positive allosteric modulator. Alternatively, at higher concentrations, OLV binding might be sufficient to directly trigger channel gating, thereby functioning as a direct agonist.
Signaling Pathway
The binding of this compound to the TRPV3 channel is proposed to initiate a cascade of events leading to channel opening and subsequent cellular responses. The influx of cations, primarily Ca2+, through the opened channel would lead to membrane depolarization and an increase in intracellular calcium concentration. This elevation in intracellular Ca2+ can then trigger various downstream signaling pathways within the cell, such as the activation of protein kinase C (PKC) and calmodulin, which are known to be involved in the sensitization of TRPV3 channels.
Quantitative Data on Lipid Modulation of TRPV3
While specific quantitative data for this compound's effect on TRPV3 is not available, the following table summarizes the effects of other relevant lipid modulators on the channel. This data provides a comparative context for potential future studies on OLV.
| Modulator | Effect on TRPV3 | Reported IC50/EC50 | Cell Type | Reference |
| Arachidonic Acid | Potentiation of 2-APB induced responses | Not specified | HEK293 cells, Xenopus oocytes, mouse keratinocytes | [3] |
| 17(R)-Resolvin D1 | Inhibition | IC50 of 0.4 µM | Not specified | [4] |
Detailed Experimental Protocols
To investigate the proposed mechanism of action of this compound on TRPV3 channels, a series of in-vitro and cell-based assays are recommended.
Electrophysiology
Objective: To determine the direct effect of OLV on TRPV3 channel currents.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding for human or mouse TRPV3.
-
Patch-Clamp Recording: Whole-cell or inside-out patch-clamp recordings are performed on the transfected cells.
-
Experimental Conditions:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
A baseline current is established in the extracellular solution.
-
This compound is applied at varying concentrations to determine its effect on the baseline current (to test for direct agonism).
-
To test for allosteric modulation, a sub-maximal concentration of a known TRPV3 agonist (e.g., 2-APB or heat) is applied in the presence and absence of OLV.
-
-
Data Analysis: The change in current amplitude in response to OLV is measured. For allosteric modulation, the potentiation or inhibition of the agonist-evoked current by OLV is quantified. Dose-response curves are generated to determine the EC50 or IC50 of OLV.
Calcium Imaging
Objective: To measure the effect of OLV on intracellular calcium levels in TRPV3-expressing cells.
Methodology:
-
Cell Culture and Transfection: As described for electrophysiology.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence Microscopy: Changes in intracellular calcium are monitored using a fluorescence microscope equipped with a ratiometric imaging system or a plate reader.
-
Experimental Conditions:
-
A baseline fluorescence is recorded.
-
OLV is applied at various concentrations, and the change in fluorescence is measured to assess direct activation.
-
The effect of OLV on agonist-induced calcium influx is determined by co-applying OLV with a known TRPV3 agonist.
-
-
Data Analysis: The change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths is calculated to represent the change in intracellular calcium concentration.
Radioligand Binding Assay
Objective: To determine if OLV binds to the TRPV3 channel and to characterize its binding affinity.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells overexpressing TRPV3.
-
Radioligand: A radiolabeled ligand known to bind to a specific site on TRPV3 (e.g., a radiolabeled agonist or antagonist) is used.
-
Competition Binding: The ability of increasing concentrations of unlabeled OLV to displace the binding of the radioligand is measured.
-
Data Analysis: The concentration of OLV that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of OLV can then be calculated.
Visualizations
Proposed Signaling Pathway of this compound on TRPV3
Caption: Proposed signaling pathway for this compound modulation of TRPV3 channels.
Experimental Workflow for Investigating OLV-TRPV3 Interaction
Caption: A logical workflow for experimentally validating the interaction between this compound and TRPV3.
References
- 1. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV3 activation by different agonists accompanied by lipid dissociation from the vanilloid site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
N-Oleoyl Valine: A Technical Deep Dive into its Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl Valine (Ol-Val) is an endogenous N-acyl amino acid that has garnered scientific interest for its potential role in modulating cellular energy metabolism. This technical guide synthesizes the current understanding of how this compound affects mitochondrial function. Emerging evidence indicates that this compound, as part of the broader class of N-acyl amino acids, acts as a mitochondrial uncoupler. This document provides a comprehensive overview of the mechanisms of action, quantitative effects on mitochondrial respiration and ATP production, and detailed experimental protocols for assessing these effects. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other N-acyl amino acids in metabolic diseases.
Introduction
Mitochondria are central to cellular energy homeostasis, primarily through the process of oxidative phosphorylation (OXPHOS). The tight coupling of substrate oxidation to ATP synthesis is crucial for efficient energy production. Mitochondrial uncoupling, a process that dissociates these two events, leads to increased substrate oxidation and dissipation of the proton motive force as heat. While excessive uncoupling can be detrimental, mild uncoupling is increasingly recognized as a potential therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.
N-acyl amino acids (NAAs) are a class of endogenous lipid metabolites that have been identified as modulators of mitochondrial function.[1] this compound, a member of this class, is formed by the condensation of oleic acid and the amino acid valine. This guide focuses specifically on the effects of this compound on mitochondrial bioenergetics.
Mechanism of Action: Mitochondrial Uncoupling
This compound and other long-chain N-acyl amino acids are proposed to function as endogenous uncouplers of mitochondrial respiration.[1] The primary mechanism of action is the dissipation of the proton gradient across the inner mitochondrial membrane, independent of Uncoupling Protein 1 (UCP1).[1][2]
UCP1-Independent Uncoupling
Studies have demonstrated that the uncoupling effect of N-acyl amino acids persists in cells and mitochondria lacking UCP1, a key protein in canonical non-shivering thermogenesis.[1] This indicates that this compound utilizes an alternative mechanism to facilitate proton leak across the inner mitochondrial membrane.
Putative Role of the Adenine Nucleotide Translocator (ANT)
One proposed mechanism for UCP1-independent uncoupling by N-acyl amino acids involves the Adenine Nucleotide Translocator (ANT). ANT is an abundant inner mitochondrial membrane protein responsible for the exchange of ADP and ATP. It is hypothesized that N-acyl amino acids may interact with ANT, inducing a conformational change that facilitates proton transport. However, some studies suggest that at higher concentrations, the uncoupling effect of NAAs may be independent of ANT, as the ANT inhibitor carboxyatractylate (CAT) does not completely abolish their effect. Further research is required to fully elucidate the precise role of ANT in this compound-mediated uncoupling.
Quantitative Effects on Mitochondrial Function
The impact of this compound on mitochondrial function is multifaceted, influencing oxygen consumption, ATP synthesis, and mitochondrial membrane potential.
Oxygen Consumption Rate (OCR)
This compound, as a mitochondrial uncoupler, is expected to increase the basal oxygen consumption rate (OCR) as the electron transport chain attempts to compensate for the dissipated proton gradient. However, at higher concentrations, adverse effects on maximal respiration have been observed for other N-acyl amino acids.
Table 1: Quantitative Effects of N-Acyl Amino Acids on Mitochondrial Oxygen Consumption Rate (OCR)
| N-Acyl Amino Acid | Cell Type | Concentration | Effect on Basal OCR | Effect on Maximal OCR | Citation |
| N-Oleoyl-Phenylalanine | Human Adipocytes | 25 µM | Increased | Significantly Reduced | |
| N-Oleoyl-Leucine | Human Adipocytes | 25 µM | Increased | Significantly Reduced |
No specific quantitative data for this compound on basal and maximal OCR in a metabolic context was available in the reviewed literature.
ATP Production and Mitochondrial Coupling Efficiency
A direct consequence of mitochondrial uncoupling is a decrease in the efficiency of ATP synthesis. The energy from the proton motive force is dissipated as heat rather than being harnessed by ATP synthase. Studies on similar N-acyl amino acids have shown a reduction in mitochondrial ATP production and coupling efficiency at concentrations that induce uncoupling. A study on DU-145 prostate cancer cells reported that N-oleoyl-valine at a concentration of 50 µM significantly reduced ATP-dependent cell viability.
Table 2: Effect of this compound on ATP-Dependent Cell Viability
| Compound | Cell Line | Concentration | Effect | Citation |
| N-Oleoyl-Valine | DU-145 | 50 µM | 18-32% reduction in ATP levels |
Mitochondrial Membrane Potential (ΔΨm)
Mitochondrial uncouplers, by definition, decrease the mitochondrial membrane potential. A study investigating the effects of various cannabinoid receptor ligands found that 50 µM N-oleoyl-valine induced significant mitochondrial membrane potential depolarization in DU-145 cells.
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Compound | Cell Line | Concentration | Effect | Citation |
| N-Oleoyl-Valine | DU-145 | 50 µM | Significant depolarization |
Signaling Pathways
The signaling pathways through which this compound exerts its effects on mitochondria are still under investigation. The primary proposed pathway involves its direct interaction with components of the inner mitochondrial membrane, leading to uncoupling.
Caption: Proposed signaling pathway for this compound-induced mitochondrial uncoupling.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on mitochondrial function.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard assay for evaluating mitochondrial respiration in live cells.
Objective: To determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XFe96 or XFe24 Extracellular Flux Analyzer (Agilent)
-
Seahorse XF Cell Mito Stress Test Kit (Agilent, Cat. No. 103015-100)
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes, or differentiated adipocytes)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Culture medium, trypsin, PBS
-
Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Prepare Assay Medium: Prepare the Seahorse XF assay medium by supplementing XF base medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Medium Exchange: On the day of the assay, remove the culture medium from the cells and wash with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubate: Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Prepare Compound Plate: Prepare a utility plate containing this compound at various concentrations, vehicle control, and the mitochondrial inhibitors from the Mito Stress Test Kit (oligomycin, FCCP, and a mixture of rotenone/antimycin A) at their optimized final concentrations.
-
Run Assay: Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR, then sequentially inject this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A, measuring OCR after each injection.
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial respiration.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Changes in mitochondrial membrane potential can be assessed using cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.
Objective: To determine if this compound causes depolarization of the mitochondrial membrane.
Materials:
-
Fluorescent microscope or plate reader with fluorescence capabilities
-
Cell line of interest cultured on glass-bottom dishes or black-walled microplates
-
Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye
-
This compound
-
FCCP (as a positive control for depolarization)
-
Live cell imaging solution (e.g., HBSS)
Procedure:
-
Cell Culture: Culture cells to a suitable confluency on the appropriate imaging plates.
-
Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 25-50 nM) in culture medium for 30-60 minutes at 37°C to allow the dye to equilibrate across the mitochondrial membrane.
-
Wash: Gently wash the cells with pre-warmed live cell imaging solution to remove excess dye.
-
Baseline Measurement: Acquire baseline fluorescence images or readings.
-
Treatment: Add this compound at the desired concentrations to the cells.
-
Time-Lapse Imaging/Reading: Acquire images or readings at regular intervals to monitor the change in fluorescence over time.
-
Positive Control: At the end of the experiment, add FCCP (e.g., 1-10 µM) to induce complete mitochondrial depolarization and obtain a minimum fluorescence value.
-
Data Analysis: Quantify the fluorescence intensity in the mitochondrial regions over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Conclusion
This compound is an endogenous lipid metabolite that functions as a UCP1-independent mitochondrial uncoupler. Its ability to dissipate the mitochondrial proton gradient suggests a potential role in regulating cellular energy expenditure. While preliminary data indicates that this compound can induce mitochondrial depolarization and affect ATP levels, further research is needed to fully characterize its dose-dependent effects on mitochondrial respiration in various cell types. The experimental protocols provided in this guide offer a framework for researchers to rigorously investigate the bioenergetic effects of this compound and its potential as a therapeutic agent for metabolic diseases. The exploration of its precise molecular targets and signaling pathways remains a key area for future investigation.
References
- 1. The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing the potency of N-acyl amino acids versus conventional fatty acids as thermogenic uncouplers in cells and mitochondria from different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of N-Oleoyl Valine Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Oleoyl Valine is an endogenous N-acyl amino acid with a currently unassigned receptor, classifying it as an orphan ligand. This technical guide provides a comprehensive overview of the in silico methodologies for predicting its potential protein binding sites, with a primary focus on the G protein-coupled receptor 18 (GPR18) as a strong candidate target. Drawing on data from structurally similar N-acyl amino acids, this document outlines a systematic workflow for target identification, binding site prediction, and experimental validation. Detailed experimental protocols for key validation assays and a summary of relevant quantitative data are provided to facilitate further research into the biological function and therapeutic potential of this compound.
Introduction: The Challenge of Orphan Ligands
N-acyl amino acids (NAAAs) are a class of lipid signaling molecules involved in diverse physiological processes.[1][2] While many NAAAs have identified protein targets, this compound remains an "orphan ligand," meaning its cognate receptor and biological function are yet to be fully elucidated. The identification of binding sites for such orphan ligands is a critical step in understanding their mechanism of action and exploring their therapeutic potential.[3][4]
Computational, or in silico, approaches offer a powerful and cost-effective strategy for predicting ligand-protein interactions and generating testable hypotheses for experimental validation.[5] This guide will focus on the in silico prediction of this compound binding sites, leveraging the knowledge of related NAAAs to propose and investigate a primary candidate receptor.
The Prime Candidate: G Protein-Coupled Receptor 18 (GPR18)
Based on the established interactions of structurally similar NAAAs, the G protein-coupled receptor 18 (GPR18) emerges as a primary candidate for being a receptor for this compound. GPR18 is a class A GPCR that has been linked to various physiological processes, including immune response and metabolism.
Several lines of evidence point to GPR18 as a potential target:
-
Structural Analogs as Ligands: N-arachidonoyl glycine (NAGly), an N-acyl amino acid with a similar structure to this compound, has been reported to be a ligand for GPR18.
-
Shared Signaling Pathways: GPR18 is known to couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, as well as activation of the mitogen-activated protein kinase (MAPK) pathway. These are common signaling cascades for lipid-activated GPCRs.
-
Controversial but Intriguing Evidence: While some studies have confirmed NAGly as a GPR18 agonist, others have reported a lack of activation in certain assay systems, highlighting the need for further investigation with a broader range of N-acyl amino acids, including this compound.
In Silico Prediction Workflow for this compound Binding Sites
The following workflow outlines a comprehensive in silico approach to predict and analyze the binding of this compound to its potential targets, with a focus on GPR18.
Target Identification and Preparation
Given that no crystal structure for GPR18 is currently available, the first step is to generate a high-quality 3D model.
-
Homology Modeling: A 3D model of GPR18 can be constructed using homology modeling techniques. This involves using the crystal structures of related GPCRs as templates.
-
Model Validation: The quality of the generated model must be rigorously assessed using tools that check stereochemical parameters, bond lengths, and angles.
Binding Site Prediction and Analysis
With a validated model of GPR18, the next step is to predict how this compound might bind.
-
Virtual Screening: This computational technique can be used to screen large libraries of compounds to identify those that are likely to bind to the target protein. In this case, it can help to identify potential binding pockets on the GPR18 model.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking this compound into the predicted binding pockets of the GPR18 model will provide insights into the potential binding mode.
-
Binding Pose and Interaction Analysis: The predicted binding poses should be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of GPR18.
Refinement and Dynamics
To further refine the predicted binding mode and assess the stability of the complex, more computationally intensive methods are employed.
-
Molecular Dynamics (MD) Simulation: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and conformational changes.
-
Binding Free Energy Calculation: These calculations provide a more accurate estimation of the binding affinity between this compound and GPR18.
Quantitative Data Summary
While no direct binding data for this compound is available, the following tables summarize the binding affinities of known ligands for GPR18, which can serve as a benchmark for future experimental studies.
Table 1: Binding Affinities of GPR18 Ligands
| Ligand | Assay Type | Parameter | Value (nM) | Reference |
| Resolvin D2 | Radioligand Binding | Kd | 9.6 ± 0.9 | |
| N-arachidonoyl glycine | cAMP Assay | EC50 | 20 |
Signaling Pathways
The predicted binding of this compound to GPR18 would likely initiate downstream signaling cascades. Based on the known signaling of GPR18, two primary pathways are anticipated.
The binding of this compound to GPR18 is predicted to activate the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Simultaneously, GPR18 activation can trigger the MAPK signaling cascade, leading to various cellular responses.
Experimental Protocols for Validation
The in silico predictions must be validated through experimental assays. The following are detailed protocols for two key assays used to characterize GPCR activation.
cAMP Assay for Gαi-Coupled GPCRs
This assay measures the inhibition of cAMP production upon agonist stimulation of a Gαi-coupled receptor.
Protocol:
-
Cell Culture: Culture cells stably expressing GPR18 in the appropriate medium.
-
Cell Plating: Seed the cells into a 384-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a known GPR18 agonist (e.g., NAGly) as a positive control.
-
Forskolin Stimulation: To induce a measurable level of cAMP, stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of the test compounds.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based assay.
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the forskolin-induced cAMP production.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.
Protocol:
-
Cell Line: Use a commercially available cell line engineered to express GPR18 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell Plating: Seed the cells in a 384-well plate and incubate.
-
Ligand Stimulation: Add serial dilutions of this compound to the cells and incubate for a specified period (e.g., 90 minutes at 37°C).
-
Detection: Add the detection reagents containing the substrate for the complemented enzyme. The resulting chemiluminescent signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescence signal against the ligand concentration to determine the EC50 value, representing the concentration of the ligand that elicits 50% of the maximal β-arrestin recruitment.
Biosynthesis and Metabolism of N-Acyl Amino Acids
Understanding the lifecycle of this compound can provide context for its physiological role.
The biosynthesis of this compound is likely catalyzed by an N-acyltransferase, which facilitates the conjugation of oleoyl-CoA with valine. The degradation of this compound is expected to be carried out by fatty acid amide hydrolase (FAAH), which would hydrolyze the amide bond to release oleic acid and valine.
Conclusion and Future Directions
The in silico prediction of binding sites for orphan ligands like this compound is a crucial first step in unraveling their biological significance. The workflow and information presented in this guide provide a robust framework for investigating GPR18 as a potential receptor for this compound. The convergence of computational predictions with experimental validation will be essential to confirm this interaction and to elucidate the physiological roles of this endogenous lipid. Future research should focus on performing the outlined in silico and experimental studies to definitively characterize the binding of this compound to GPR18 and other potential targets, ultimately paving the way for the development of novel therapeutics that modulate its activity.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-arachidonoyl glycine, an abundant endogenous lipid, potently drives directed cellular migration through GPR18, the putative abnormal cannabidiol receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Virtual screen for ligands of orphan G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of N-Oleoyl Valine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-Oleoyl Valine, a lipoamino acid with significant potential in various research fields. This document outlines the chemical synthesis, purification methods, and key biological applications, including its role as a transient receptor potential vanilloid 3 (TRPV3) antagonist and a mitochondrial uncoupler. Detailed experimental protocols for the characterization of its biological activity are also provided.
Chemical Synthesis of this compound
This compound can be efficiently synthesized using the Schotten-Baumann reaction, which involves the acylation of the amino acid valine with oleoyl chloride in a basic aqueous solution.[1][2][3][4] This method is robust and yields the desired N-acyl amino acid in good purity after appropriate work-up and purification.
A similar reaction involving the acylation of leucine with oleoyl chloride has been reported to yield the corresponding N-oleoyl leucine, demonstrating the feasibility of this approach for branched-chain amino acids.[5]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of N-acyl amino acids.
Materials:
-
L-Valine
-
Oleoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolution of L-Valine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-Valine (1 equivalent) in a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to dissolve the valine and to neutralize the HCl generated during the reaction (approximately 2.2 equivalents). Cool the solution to 0-5°C in an ice bath.
-
Addition of Oleoyl Chloride: While vigorously stirring the cooled valine solution, slowly add oleoyl chloride (1 equivalent) dropwise. Maintain the temperature of the reaction mixture below 10°C throughout the addition.
-
Reaction: After the complete addition of oleoyl chloride, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated HCl. This will precipitate the this compound.
-
Extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane can be used as the eluent. Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or viscous oil.
| Parameter | Value/Range | Reference |
| Reactants Stoichiometry | ||
| L-Valine | 1 eq | |
| Oleoyl Chloride | 1 eq | |
| Sodium Hydroxide | ~2.2 eq | |
| Reaction Conditions | ||
| Temperature | 0-10°C | |
| Reaction Time | 2-4 hours | |
| pH for Precipitation | 1-2 | |
| Purification | ||
| Method | Flash Chromatography | |
| Stationary Phase | Silica Gel | |
| Mobile Phase Example | Hexane/Ethyl Acetate Gradient |
Application 1: this compound as a TRPV3 Antagonist
This compound has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a non-selective cation channel highly expressed in keratinocytes and is involved in thermosensation, pain perception, and skin health. Antagonists of TRPV3 are valuable research tools and potential therapeutic agents for conditions such as chronic pain and inflammatory skin disorders.
Experimental Protocol: In Vitro Assay for TRPV3 Antagonism
The antagonist activity of this compound can be assessed by measuring its ability to inhibit the increase in intracellular calcium ([Ca²⁺]i) induced by a TRPV3 agonist in cells expressing the channel.
Materials:
-
HEK293 cells stably expressing human TRPV3 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fura-2 AM or other suitable calcium indicator dye
-
TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB), carvacrol)
-
This compound
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Loading:
-
Culture the TRPV3-expressing HEK293 cells in appropriate medium until they reach a suitable confluency.
-
Load the cells with Fura-2 AM by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
-
Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen calcium indicator.
-
Antagonist Incubation: Incubate the cells with varying concentrations of this compound for a predetermined period (e.g., 10-20 minutes).
-
Agonist Stimulation and Measurement: Add a known concentration of a TRPV3 agonist (e.g., EC₅₀ concentration) to the cells and immediately begin measuring the fluorescence changes over time.
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratio.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound.
-
Calculate the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
| Parameter | Example Value/Condition | Reference |
| Cell Line | HEK293-hTRPV3 | |
| Calcium Indicator | Fura-2 AM | |
| TRPV3 Agonist | 2-APB (100 µM) | |
| Incubation with Antagonist | 10-20 minutes | |
| Measurement Technique | Fluorescence Ratio Imaging |
Signaling Pathway of TRPV3 Activation and Antagonism
References
Application Note & Protocol: Quantification of N-Oleoyl Valine by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acyl amino acids (NAAs) are a class of lipid signaling molecules involved in diverse physiological processes. N-Oleoyl Valine, a member of this family, is of growing interest in biomedical research. Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and role in various physiological and pathological states. This application note provides a detailed protocol for the quantification of this compound in plasma and tissue homogenates using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is based on established protocols for similar N-acyl amino acids, such as N-Oleoyl Glycine and N-Oleoyl Alanine, and offers high selectivity and sensitivity.[1][2][3]
Experimental Protocol
Materials and Reagents
-
This compound standard (analytical grade)
-
Internal Standard (IS): N-Heptadecanoyl Valine or a deuterated analog of this compound (if available)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl Acetate
-
Hexane
-
Glacial Acetic Acid
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
HPLC vials with inserts
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from methods used for the extraction of similar N-acyl amino acids from biological matrices.[1]
-
Sample Aliquoting:
-
For plasma samples, use 50 µL.
-
For tissue samples, homogenize the tissue in PBS (e.g., 100 mg tissue in 1 mL PBS) and use 100 µL of the homogenate.
-
-
Internal Standard Spiking:
-
Add 10 µL of the internal standard solution (e.g., N-Heptadecanoyl Valine in methanol at 1 µg/mL) to each sample, calibrator, and quality control (QC) sample.
-
-
Protein Precipitation and Extraction:
-
Add 500 µL of a 2:1 (v/v) mixture of ethyl acetate and hexane to the sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
-
Drying:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an HPLC vial with an insert for analysis.
-
HPLC-MS/MS Instrumentation and Conditions
The following parameters are recommended and should be optimized for the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 20% B; 1-8 min: 20-95% B; 8-10 min: 95% B; 10.1-12 min: 20% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions
The following MRM transitions are predicted for this compound and the suggested internal standard. These should be confirmed and optimized by infusing the pure compounds into the mass spectrometer.
Table 3: Predicted MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 382.3 | 118.1 | To be optimized |
| N-Heptadecanoyl Valine (IS) | 370.3 | 118.1 | To be optimized |
Note: The precursor ion for this compound is calculated as [M+H]+. The product ion corresponds to the protonated valine fragment. The collision energy will need to be optimized for the specific instrument to achieve the most stable and intense signal.
Data Presentation and Analysis
Calibration Curve and Quality Controls
-
A calibration curve should be prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., PBS with 4% BSA).
-
The concentration range should encompass the expected concentrations in the unknown samples.
-
Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the assay.
Quantitative Data Summary
The following table structure should be used to summarize the quantitative results from a validation or experimental run.
Table 4: Summary of Quantitative Performance
| Analyte | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | e.g., 6.5 | e.g., 1 | e.g., 1000 | <15% | 85-115% |
| N-Heptadecanoyl Valine (IS) | e.g., 6.2 | - | - | - | - |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Logical Relationship of Quantification
References
- 1. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatography-tandem mass spectrometry method for the analysis of N-oleoyl glycine and N-oleoyl alanine in brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experiments with N-Oleoyl Valine
For Researchers, Scientists, and Drug Development Professionals
Introduction to N-Oleoyl Valine
This compound is an endogenous N-acyl amino acid (NAAA), a class of lipid signaling molecules that have garnered significant interest for their therapeutic potential.[1] Structurally, it consists of oleic acid, an omega-9 monounsaturated fatty acid, linked to the amino acid valine. NAAAs are known to modulate a variety of biological processes by interacting with several molecular targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels.[1]
Recent findings have identified this compound as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in thermosensation, pain perception, and skin health.[2][3][4] This suggests potential applications for this compound in conditions characterized by chronic pain and inflammation. Furthermore, related N-acyl amino acids, such as N-oleoyl glycine, have been shown to exert their effects through pathways like the Peroxisome Proliferator-Activated Receptor alpha (PPARα), indicating that this compound may also influence metabolic and inflammatory signaling cascades.
These application notes provide a framework for designing and conducting in vivo experiments to investigate the therapeutic potential of this compound in preclinical models of neuropathic pain, anxiety, and metabolic syndrome.
Application 1: Neuropathic Pain
Scientific Rationale
Neuropathic pain is a chronic condition resulting from damage to the somatosensory nervous system. The antagonist activity of this compound at the TRPV3 receptor, which is involved in pain signaling, makes it a promising candidate for the alleviation of neuropathic pain. Additionally, the anti-inflammatory properties of related N-acyl amino acids could contribute to its analgesic effects.
Experimental Model: Spared Nerve Injury (SNI) in Mice
The SNI model is a widely used and reproducible model of neuropathic pain that involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in a long-lasting mechanical allodynia and thermal hyperalgesia in the paw innervated by the spared sural nerve.
Experimental Protocol
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
House animals individually after surgery to prevent cage-mate aggression.
2. This compound Preparation and Administration:
-
Vehicle: A solution of 5% DMSO, 5% Tween 80, and 90% sterile saline is a suitable vehicle for intraperitoneal (i.p.) administration of lipid-like compounds.
-
Dosage: Based on in vivo studies of other TRPV3 antagonists, a starting dose range of 10-50 mg/kg i.p. is recommended for a dose-response study.
-
Administration: Administer this compound or vehicle daily, starting on the day of surgery and continuing for the duration of the experiment.
3. Spared Nerve Injury (SNI) Surgery:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves without touching the sural nerve.
-
Ligate the common peroneal and tibial nerves with a 6-0 silk suture and then transect them distal to the ligation, removing a 2-3 mm piece of the distal nerve stump.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals will undergo the same procedure without nerve ligation and transection.
4. Behavioral Testing:
-
Acclimatize mice to the testing environment for at least 3 days before surgery and for 30 minutes before each test.
-
Perform baseline measurements before surgery.
-
Conduct behavioral tests on days 3, 7, 14, and 21 post-surgery.
-
Mechanical Allodynia (von Frey Test):
-
Place mice in individual Plexiglas chambers on an elevated mesh floor.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The withdrawal threshold is the lowest force that elicits a paw withdrawal response in at least 50% of the applications.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place mice in individual Plexiglas chambers on a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the latency to paw withdrawal. A cut-off time of 20-30 seconds is used to prevent tissue damage.
-
-
5. Data Analysis:
-
Analyze behavioral data using a two-way ANOVA with treatment and time as factors, followed by a post-hoc test (e.g., Bonferroni's) for multiple comparisons.
-
A p-value of <0.05 is considered statistically significant.
Quantitative Data Summary
| Parameter | Vehicle Control (SNI) | This compound (10 mg/kg, SNI) | This compound (30 mg/kg, SNI) | Sham Control |
| Mechanical Withdrawal Threshold (g) | Expected Decrease | Dose-dependent Increase | Dose-dependent Increase | No Significant Change |
| Thermal Withdrawal Latency (s) | Expected Decrease | Dose-dependent Increase | Dose-dependent Increase | No Significant Change |
Application 2: Anxiety
Scientific Rationale
N-acyl amino acids are known to modulate neurotransmission, and some have been implicated in mood and anxiety disorders. The central nervous system effects of this compound, potentially through modulation of ion channels or other receptors, may lead to anxiolytic properties.
Experimental Model: Elevated Plus Maze (EPM) in Mice
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol
1. Animals:
-
Male BALB/c mice, 8-10 weeks old (a strain known for higher anxiety levels).
-
Handle mice for 5 minutes daily for 5 days before the test to reduce handling-induced stress.
2. This compound Preparation and Administration:
-
Vehicle: 5% DMSO, 5% Tween 80, 90% sterile saline.
-
Dosage: A starting dose range of 10-50 mg/kg i.p. is recommended for a dose-response study.
-
Administration: Administer a single i.p. injection 30 minutes before the EPM test.
3. Elevated Plus Maze Test:
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera for later analysis.
4. Behavioral Parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).
5. Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Analyze the data using a one-way ANOVA followed by a Dunnett's post-hoc test for comparison with the vehicle control group.
-
A p-value of <0.05 is considered statistically significant.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Positive Control (e.g., Diazepam) |
| % Time in Open Arms | Baseline | Dose-dependent Increase | Dose-dependent Increase | Significant Increase |
| % Open Arm Entries | Baseline | Dose-dependent Increase | Dose-dependent Increase | Significant Increase |
| Total Distance Traveled (cm) | No Significant Change | No Significant Change | No Significant Change | No Significant Change |
Application 3: Metabolic Syndrome
Scientific Rationale
Both oleic acid and the branched-chain amino acid valine play roles in lipid metabolism and insulin sensitivity. Related N-acyl amino acids have been shown to activate PPARα, a key regulator of lipid metabolism. Therefore, this compound may have beneficial effects in a mouse model of diet-induced metabolic syndrome.
Experimental Model: High-Fat Diet (HFD)-Induced Obesity in Mice
Feeding mice a high-fat diet for an extended period leads to the development of key features of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia.
Experimental Protocol
1. Animals:
-
Male C57BL/6J mice, 6 weeks old at the start of the diet.
-
House mice in groups of 3-4 per cage.
2. Diet and Treatment:
-
Diets: Control group on a standard chow diet (10% kcal from fat) and an experimental group on a high-fat diet (60% kcal from fat).
-
This compound Administration: After 8 weeks of HFD feeding, begin daily i.p. injections of this compound (10-50 mg/kg) or vehicle for 4 weeks.
3. In Vivo Assessments:
-
Body Weight and Food Intake: Monitor weekly throughout the study.
-
Glucose Tolerance Test (GTT):
-
Perform at the end of the treatment period.
-
Fast mice for 6 hours.
-
Administer an oral or i.p. glucose bolus (2 g/kg).
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Perform 3-4 days after the GTT.
-
Fast mice for 4 hours.
-
Administer an i.p. insulin injection (0.75 U/kg).
-
Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
4. Terminal Procedures:
-
At the end of the study, euthanize mice and collect blood and tissues.
-
Serum Analysis: Measure fasting glucose, insulin, triglycerides, and total cholesterol.
-
Tissue Analysis: Collect liver and epididymal white adipose tissue (eWAT) for weight and histological analysis (e.g., H&E staining for lipid accumulation).
5. Data Analysis:
-
Analyze body weight and food intake data using a repeated-measures ANOVA.
-
Calculate the area under the curve (AUC) for the GTT and ITT and analyze using a one-way ANOVA.
-
Analyze serum and tissue data using a one-way ANOVA followed by a Tukey's post-hoc test.
-
A p-value of <0.05 is considered statistically significant.
Quantitative Data Summary
| Parameter | Chow + Vehicle | HFD + Vehicle | HFD + this compound (10 mg/kg) | HFD + this compound (30 mg/kg) |
| Body Weight Gain (g) | Normal | Increased | Dose-dependent Decrease | Dose-dependent Decrease |
| GTT (AUC) | Normal | Increased | Dose-dependent Decrease | Dose-dependent Decrease |
| Fasting Insulin (ng/mL) | Normal | Increased | Dose-dependent Decrease | Dose-dependent Decrease |
| Serum Triglycerides (mg/dL) | Normal | Increased | Dose-dependent Decrease | Dose-dependent Decrease |
| Liver Weight (g) | Normal | Increased | Dose-dependent Decrease | Dose-dependent Decrease |
Mandatory Visualizations
Experimental Workflow Diagram.
PPARα Signaling Pathway.
References
- 1. Latest Insights into the In Vivo Studies in Murine Regarding the Role of TRP Channels in Wound Healing—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV3 in Drug Development [mdpi.com]
- 3. N-Oleoyl-glycine reduces nicotine reward and withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation of N-Oleoyl Valine Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
These notes provide detailed protocols for the preparation and use of N-Oleoyl Valine solutions in cell culture applications. This compound is an endogenous N-acyl amino acid that functions as an antagonist of the transient receptor potential vanilloid type 3 (TRPV3) receptor, playing a role in processes like thermoregulation.[1][2] Proper preparation of this lipophilic compound is critical for obtaining reproducible results in in-vitro experiments.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for accurate preparation of stock and working solutions.
| Property | Value | Source(s) |
| Formal Name | N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine | [1] |
| Molecular Formula | C₂₃H₄₃NO₃ | [1][3] |
| Molecular Weight | 381.6 g/mol | |
| Purity | ≥98% | |
| Solubility (at 25°C) | ||
| Dimethyl sulfoxide (DMSO) | ~12 mg/mL | |
| Ethanol | ~12 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | |
| Storage Temperature | -20°C |
Experimental Protocol: Solution Preparation
This protocol details the steps for preparing a sterile, high-concentration stock solution of this compound and its subsequent dilution to a working concentration for cell culture experiments. Due to its lipophilic nature, a water-miscible organic solvent like DMSO or ethanol is required to prepare the initial stock solution.
2.1. Materials
-
This compound (powder or as supplied in methyl acetate)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Sterile, pyrogen-free serological pipettes and pipette tips
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional, if starting with non-sterile powder)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cell line.
2.2. Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed.
-
Calculation: Mass (mg) = 10 mmol/L * 0.001 L * 381.6 g/mol * 1000 mg/g = 3.816 mg of this compound for 1 mL of 10 mM stock solution.
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Note: If this compound is supplied in a solvent like methyl acetate, evaporate the solvent under a gentle stream of nitrogen gas before adding the DMSO.
-
-
Dissolving: Add the appropriate volume of cell culture-grade DMSO to the vial. For example, add 1 mL of DMSO to 3.816 mg of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If the stock solution was prepared from a non-sterile powder, it can be sterilized by passing it through a sterile 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C . This prevents degradation from repeated freeze-thaw cycles. The stability is typically up to 2 years when stored correctly.
2.3. Preparation of Working Solution
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the complete cell culture medium to 37°C.
-
Dilution: Perform a serial dilution of the stock solution directly into the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Important: To avoid precipitation, add the stock solution to the medium dropwise while gently swirling the flask or tube. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1% v/v) to minimize solvent toxicity to the cells.
-
Example Dilution: To prepare a 10 µM working solution in 10 mL of medium:
-
The dilution factor is 10 mM / 10 µM = 1000.
-
Volume of stock to add = 10 mL / 1000 = 0.01 mL = 10 µL.
-
Add 10 µL of the 10 mM stock to 10 mL of medium. The final DMSO concentration will be 0.1%.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium without this compound. This is crucial to distinguish the effects of the compound from the effects of the solvent.
-
Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments. Do not store diluted solutions in cell culture medium.
Diagrams
3.1. Experimental Workflow
The following diagram illustrates the workflow for preparing this compound solutions.
Caption: Workflow for this compound solution preparation.
3.2. Simplified Valine Catabolism Pathway
This compound is a derivative of the essential amino acid Valine. The catabolism of Valine is a key metabolic process.
Caption: Simplified metabolic pathway of Valine.
Biological Context & Signaling
This compound belongs to a class of endogenous lipids known as N-acyl amino acids (NAAAs), which are emerging as important signaling molecules. The primary reported mechanism of action for this compound is the antagonism of the TRPV3 ion channel, which is involved in thermosensation. The catabolism of its parent amino acid, valine, is a significant metabolic pathway that ultimately yields propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle for ATP generation. Studies have also shown that valine supplementation can increase the synthesis of triglycerides in intestinal epithelial cells, suggesting a role in lipid metabolism. When designing experiments, it is important to consider these potential biological activities.
References
Application Notes and Protocols for LC-MS/MS Analysis of N-Acyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-acyl amino acids (NAAs) using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). NAAs are a class of signaling lipids involved in various physiological processes, making their accurate quantification crucial for research and drug development.
Introduction
N-acyl amino acids are endogenous signaling molecules consisting of a fatty acid linked to an amino acid via an amide bond. They are implicated in diverse biological functions, including inflammation, pain perception, and metabolic regulation. LC-MS/MS has emerged as the preferred analytical technique for NAAs due to its high sensitivity, selectivity, and ability to quantify multiple analytes in complex biological matrices. This document outlines optimized parameters and protocols to facilitate reliable and reproducible NAA analysis.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is critical for accurate NAA quantification, aiming to efficiently extract the analytes while minimizing matrix effects. A common and effective method is liquid-liquid extraction (LLE).
Materials:
-
Biological matrix (e.g., brain tissue, plasma)
-
Chloroform
-
Methanol
-
1 N HCl
-
0.73% w/v Sodium Chloride
-
Internal Standard (IS) solution (e.g., deuterated NAA analogs)
-
Centrifuge
-
Nitrogen evaporator
Protocol for Brain Tissue:
-
Homogenize the weighed brain tissue in a 2:1 chloroform:methanol solution containing an appropriate amount of internal standard.[1]
-
Add 1 N HCl to the homogenate.
-
Add 0.73% w/v sodium chloride solution.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.
Protocol for Plasma:
-
To an aliquot of plasma, add a 2:1 chloroform:methanol solution containing the internal standard.[1]
-
Add 1 N HCl and 0.73% w/v sodium chloride solution.
-
Vortex and centrifuge to induce phase separation.
-
Collect the lower organic layer.
-
Dry the extract under nitrogen and reconstitute for analysis.
Internal Standards
The use of appropriate internal standards is crucial for accurate quantification to compensate for sample loss during preparation and variations in instrument response.[2] Ideally, stable isotope-labeled analogs of the target N-acyl amino acids should be used.[2] These standards have nearly identical chemical and physical properties to the analytes but are distinguishable by their mass, allowing for precise correction.[2] When a specific deuterated standard is unavailable, a structurally similar N-acyl amino acid with a different acyl chain or amino acid can be used, but validation of its performance is essential.
LC-MS/MS Parameters
The following tables summarize the optimized Multiple Reaction Monitoring (MRM) parameters for the analysis of a panel of N-acyl amino acids. These parameters should be used as a starting point and may require further optimization based on the specific instrument and experimental conditions.
Table 1: LC-MS/MS Parameters for N-Oleoyl Amino Acids
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (eV) | Depolarization Potential (DP) (V) |
| N-Oleoyl Glycine (OlGly) | 338.3 | 74.1 | -25 | -120 |
| N-Oleoyl Alanine (OlAla) | 352.3 | 88.1 | -25 | -170 |
Data obtained from analysis in negative ion mode.
Table 2: LC-MS/MS Parameters for N-Arachidonoyl Amino Acids
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) (V) |
| N-Arachidonoyl Glycine (NAGly) | 360.3 | 76.1 | 15 |
| N-Arachidonoyl Alanine (NAAla) | 374.3 | 90.1 | 15 |
| N-Arachidonoyl Serine (NASer) | 390.3 | 106.1 | 15 |
| N-Arachidonoyl GABA (NAGABA) | 388.3 | 104.1 | 15 |
Data may require optimization for specific instrumentation.
Liquid Chromatography Conditions
A reversed-phase C18 column is commonly used for the separation of N-acyl amino acids. The following gradient is a good starting point for method development.
-
Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm) or equivalent
-
Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 4 µL
Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 50 |
| 10.0 | 100 |
| 12.4 | 100 |
| 12.5 | 50 |
| 15.0 | 50 |
Visualization of Workflows and Relationships
Experimental Workflow
The overall experimental workflow for the analysis of N-acyl amino acids is depicted below.
Caption: Experimental workflow for N-acyl amino acid analysis.
Analytical Components Relationship
The logical relationship between the key components of the analytical method is illustrated in the following diagram.
Caption: Relationship of analytical components in LC-MS/MS.
Conclusion
The protocols and parameters provided in this document offer a robust starting point for the quantitative analysis of N-acyl amino acids by LC-MS/MS. Adherence to proper sample preparation techniques and the use of appropriate internal standards are paramount for achieving accurate and reproducible results. The provided LC-MS/MS parameters, particularly the MRM transitions, can be adapted and optimized for various instruments and specific research needs. These application notes are intended to empower researchers, scientists, and drug development professionals to confidently implement and advance the analysis of this important class of signaling lipids.
References
Application of N-Oleoyl Valine in Metabolic Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Oleoyl Valine is an endogenous N-acyl amino acid (NAAA) that is emerging as a molecule of interest in metabolic research. Structurally, it consists of the branched-chain amino acid L-valine linked to oleic acid, a monounsaturated fatty acid. While direct research into the metabolic roles of this compound is in its early stages, the known biological activities of its constituent parts and related NAAA molecules provide a strong foundation for proposing its involvement in key metabolic processes.
This document provides detailed application notes and protocols for investigating the metabolic functions of this compound. It combines established knowledge with hypothesized roles to offer a comprehensive guide for researchers.
Overview of this compound and its Potential Metabolic Significance
This compound has been identified as an endogenous N-acyl amine.[1][2] Its known biological activities include acting as an antagonist at the transient receptor potential vanilloid type 3 (TRPV3) receptor, which is involved in thermoregulation.[1][2] Levels of this compound have been observed to increase in mice upon cold exposure and in lung tissue following acute injury.[1] Furthermore, as part of the broader class of N-acyl amines, it has been suggested to promote mitochondrial uncoupling.
The metabolic relevance of this compound can be inferred from several lines of evidence:
-
Valine Metabolism: The branched-chain amino acid valine is a crucial player in energy metabolism and protein synthesis. Its catabolite, 3-hydroxyisobutyrate (3-HIB), is a paracrine regulator of trans-endothelial fatty acid transport, linking BCAA metabolism to lipid accumulation and insulin resistance.
-
Related N-Acyl Amino Acids: Other NAAAs, such as N-oleoyl leucine, have been shown to ameliorate metabolic dysfunction-associated steatohepatitis (MASH) and atherosclerosis by activating peroxisome proliferator-activated receptor alpha (PPARα) and stimulating fatty acid β-oxidation.
-
Mitochondrial Uncoupling: The potential of N-acyl amines to promote mitochondrial uncoupling suggests a role in energy expenditure and thermogenesis.
Based on this, this compound is a promising candidate for investigating novel mechanisms in the regulation of lipid metabolism, energy homeostasis, and related metabolic disorders.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be expected from the experimental protocols described in this document. These are based on findings for related compounds and are intended to serve as a guide for experimental design and data interpretation.
Table 1: Effect of this compound on Fatty Acid Uptake in 3T3-L1 Adipocytes
| Treatment Group | Concentration (µM) | Fluorescent Fatty Acid Uptake (Relative Fluorescence Units) |
| Vehicle Control | 0 | 100 ± 5 |
| This compound | 1 | 115 ± 7 |
| This compound | 10 | 145 ± 9 |
| This compound | 50 | 180 ± 12 |
| Rosiglitazone (Positive Control) | 1 | 220 ± 15 |
| p < 0.05 compared to Vehicle Control |
Table 2: Gene Expression Analysis in HepG2 Hepatocytes Treated with this compound
| Gene | Treatment Group | Concentration (µM) | Relative mRNA Expression (Fold Change) |
| PPARα | Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 25 | 1.8 ± 0.2 | |
| CPT1A | Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 25 | 2.5 ± 0.3 | |
| SREBP-1c | Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 25 | 0.6 ± 0.05 | |
| p < 0.05 compared to Vehicle Control |
Experimental Protocols
Protocol 1: In Vitro Analysis of Fatty Acid Uptake
Objective: To determine the effect of this compound on fatty acid uptake in a relevant cell line, such as 3T3-L1 adipocytes or C2C12 myotubes.
Materials:
-
Mature 3T3-L1 adipocytes or differentiated C2C12 myotubes
-
DMEM with 10% FBS
-
This compound
-
Fluorescently labeled fatty acid analog (e.g., Bodipy FL C16)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed mature 3T3-L1 adipocytes or differentiated C2C12 myotubes into a 96-well black, clear-bottom plate and allow them to adhere.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve final concentrations ranging from 1 µM to 100 µM in serum-free DMEM.
-
Gently wash the cells with PBS and then incubate in serum-free DMEM for 2 hours for starvation.
-
Replace the medium with the prepared concentrations of this compound and incubate for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Add the fluorescently labeled fatty acid analog (e.g., Bodipy FL C16 at a final concentration of 1 µM) to each well and incubate for 30 minutes at 37°C.
-
Aspirate the medium and wash the cells three times with cold PBS to remove excess fluorescent probe.
-
Add PBS to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis:
-
Normalize the fluorescence intensity of treated wells to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Workflow for the in vitro fatty acid uptake assay.
Protocol 2: Gene Expression Analysis via qRT-PCR
Objective: To investigate if this compound alters the gene expression of key enzymes and transcription factors involved in lipid metabolism in hepatocytes (e.g., HepG2 cells).
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and gene-specific primers (e.g., for PPARα, CPT1A, SREBP-1c, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at desired concentrations (e.g., 10 µM, 25 µM, 50 µM) for 24 hours. Include a vehicle control.
-
Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the reactions on a qPCR instrument.
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the expression levels in treated cells to the vehicle control.
Signaling Pathways and Visualizations
Based on the known functions of valine and related NAAAs, this compound may exert its metabolic effects through several signaling pathways.
Hypothesized Signaling Pathway of this compound in Hepatocytes
This compound may enter the hepatocyte and act as a ligand for the nuclear receptor PPARα. This would lead to the heterodimerization of PPARα with the retinoid X receptor (RXR) and subsequent binding to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This would upregulate genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A), while potentially downregulating genes involved in lipogenesis, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).
Proposed signaling pathway of this compound in hepatocytes.
Potential Crosstalk with mTOR Signaling
Valine, as a branched-chain amino acid, is a known activator of the mTOR signaling pathway, which is a central regulator of cell growth and metabolism. N-oleoylation could modulate this activity, potentially influencing protein synthesis and other mTOR-dependent metabolic processes.
Hypothesized modulation of the mTOR pathway by this compound.
Conclusion
This compound represents a novel endogenous lipid with the potential to be a significant regulator of metabolic processes. The protocols and hypothesized pathways presented here provide a robust framework for initiating research into its biological functions. Further investigation is warranted to elucidate the precise mechanisms of action of this compound and to explore its therapeutic potential in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
References
Troubleshooting & Optimization
Improving the solubility of N-Oleoyl Valine in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of N-Oleoyl Valine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is sparingly soluble in aqueous solutions. The solubility is significantly influenced by the composition of the buffer. In a mixture of Ethanol:PBS (pH 7.2) at a 1:4 ratio, the solubility has been determined to be approximately 0.2 mg/mL. Due to its lipophilic oleoyl tail and the valine headgroup, its solubility in purely aqueous buffers is expected to be low.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is pH-dependent due to the presence of a carboxylic acid group in the valine moiety. At a pH below its pKa, the carboxylic acid will be in its neutral, less soluble form. By increasing the pH of the aqueous solution to be above the pKa of the carboxylic acid group (typically around 2-4 for N-acylated amino acids), the compound will be deprotonated to its more soluble carboxylate salt form. Therefore, adjusting the pH of your buffer to a neutral or slightly alkaline range (e.g., pH 7.4-8.0) is a primary strategy to enhance its solubility.[1][2][3][4][5]
Q3: Can I use organic co-solvents to improve the solubility of this compound?
Yes, using water-miscible organic co-solvents is a common and effective strategy. Solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are frequently used to dissolve lipophilic compounds. For this compound, solubility has been reported in DMF (10 mg/ml) and Ethanol (12 mg/ml). It is recommended to first dissolve the compound in a minimal amount of the organic solvent to create a concentrated stock solution, and then slowly add the aqueous buffer to the desired final concentration while vortexing. Be aware that high concentrations of organic solvents may be toxic to cells or interfere with your experimental system.
Q4: Are there other methods to enhance the aqueous solubility of this compound?
Cyclodextrins are a highly effective tool for improving the aqueous solubility of hydrophobic molecules like this compound. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where the oleoyl tail of this compound can be encapsulated, forming an inclusion complex that is more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.
Troubleshooting Guide
Problem: I am observing precipitation or cloudiness when trying to dissolve this compound in my aqueous buffer.
This is a common issue due to the low aqueous solubility of this compound. Follow these troubleshooting steps, starting with the simplest methods.
Initial Troubleshooting Steps
Q1: What are the first things I should try if my this compound is not dissolving?
Start with basic physical methods to aid dissolution:
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Sonication: Use a bath sonicator to provide energy to break down powder aggregates and enhance the interaction between the compound and the solvent.
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Gentle Heating: Gently warm the solution to 37°C. Increased temperature can improve the solubility of many compounds. However, be cautious and ensure the compound is stable at this temperature.
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Vortexing: Ensure vigorous and continuous mixing during the addition of the compound to the buffer.
Caption: Initial troubleshooting workflow for this compound dissolution.
Advanced Solubilization Strategies
If the initial steps are unsuccessful, you will need to modify your buffer system or use solubilizing agents.
Q2: How do I perform a pH adjustment to improve solubility?
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Start with a slightly basic buffer (e.g., PBS at pH 7.4-8.0).
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If you need to adjust the pH of your existing buffer, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing for dissolution.
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Ensure the final pH is compatible with your experimental setup (e.g., cell culture, enzyme assay).
Q3: What is the best way to use a co-solvent?
Follow the protocol for preparing a stock solution in an organic solvent and then diluting it into your aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing to avoid precipitation. Always run a vehicle control with the same final concentration of the organic solvent in your experiments.
Q4: How can I use cyclodextrins to dissolve this compound?
The use of cyclodextrins involves forming an inclusion complex. This can significantly enhance aqueous solubility.
Caption: Experimental workflow for solubilizing this compound with cyclodextrins.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration |
| DMF | 10 mg/mL |
| DMSO | 12 mg/mL |
| Ethanol | 12 mg/mL |
| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Data sourced from Cayman Chemical Technical Information.
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-Solvent
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Preparation of Stock Solution:
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Weigh the required amount of this compound powder.
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Add a minimal amount of a suitable organic solvent (e.g., DMSO or Ethanol) to the powder to achieve a high concentration stock solution (e.g., 10-20 mg/mL).
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Vortex or sonicate until the compound is fully dissolved.
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Dilution into Aqueous Buffer:
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While vigorously vortexing your aqueous buffer, slowly add the required volume of the stock solution to achieve your final desired concentration.
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The slow addition and continuous mixing are critical to prevent the compound from precipitating out of the solution.
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Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or increase the percentage of the co-solvent.
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Protocol 2: Cyclodextrin-Mediated Solubilization
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Preparation of Cyclodextrin Solution:
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Prepare a solution of the chosen cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your desired aqueous buffer. The concentration of the cyclodextrin may need to be optimized, with a starting point of 1-10% (w/v).
-
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Complexation:
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Add the this compound powder directly to the cyclodextrin solution.
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Equilibration:
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Stir or shake the mixture at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The optimal time may need to be determined empirically.
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Filtration:
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After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound. The resulting clear solution contains the soluble this compound-cyclodextrin complex.
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Signaling Pathway Context
This compound is known to act as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. TRPV3 is a non-selective cation channel primarily expressed in keratinocytes and is involved in thermosensation, pain, and skin barrier function. As an antagonist, this compound inhibits the activity of this channel.
Caption: this compound as an antagonist of the TRPV3 channel.
References
Stability of N-Oleoyl Valine in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-Oleoyl Valine under various storage conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Issue: I am observing a decrease in the concentration of my this compound solution over time, even when stored at the recommended -20°C.
Possible Causes and Solutions:
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Improper Solvent: this compound is commercially available in methyl acetate.[1][2] If you have solubilized it in a different solvent, its stability might be affected. N-acyl amino acids can be susceptible to hydrolysis, especially in acidic conditions.[3][4][5]
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Recommendation: Use a high-purity, anhydrous aprotic solvent if dilution from the stock solution is necessary. Prepare fresh dilutions for each experiment.
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Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing the solution can introduce moisture and potentially lead to degradation. Some amino acids have shown decreased stability after multiple freeze-thaw cycles.
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Recommendation: Aliquot your this compound solution into single-use volumes upon receipt to minimize freeze-thaw cycles.
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Contamination: Accidental introduction of water or other reactive substances can compromise the stability of the compound.
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Recommendation: Use sterile pipette tips and tubes when handling the solution. Ensure all equipment is dry.
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Issue: My experimental results are inconsistent when using this compound.
Possible Causes and Solutions:
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Degradation Due to Storage Conditions: Storing the compound at temperatures above -20°C, even for short periods, can lead to degradation. The stability of amino acids is highly dependent on temperature.
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Recommendation: Always store this compound at -20°C as recommended by suppliers. Monitor the temperature of your storage unit regularly.
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pH of Experimental Buffer: N-acyl amino acids can be unstable in mild acidic conditions due to hydrolysis of the amide bond.
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Recommendation: Evaluate the pH of your experimental buffers. If possible, maintain a neutral pH. If acidic conditions are necessary, minimize the exposure time of this compound to these conditions.
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-
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Recommendation: Protect the this compound solution from light by using amber vials or by wrapping the container in aluminum foil, especially during long experiments.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: The recommended storage temperature for this compound is -20°C. Under these conditions, it is reported to be stable for at least two years. It is crucial to store it in a tightly sealed container to prevent solvent evaporation and moisture ingress.
Q2: How should I handle this compound upon receiving it?
A2: this compound is typically shipped on wet ice. Upon receipt, it should be immediately stored at -20°C. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use volumes.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in DMF (10 mg/ml), DMSO (12 mg/ml), and ethanol (12 mg/ml). It is sparingly soluble in aqueous buffers; for example, its solubility in a 1:4 mixture of ethanol:PBS (pH 7.2) is approximately 0.2 mg/ml. When preparing aqueous solutions, it is advisable to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer.
Q4: What are the likely degradation pathways for this compound?
A4: The primary degradation pathway for this compound is likely hydrolysis of the amide bond, which can be accelerated under acidic conditions. This would result in the formation of oleic acid and valine. Other potential degradation pathways, especially under forced conditions, could include oxidation of the double bond in the oleoyl chain.
Q5: How can I assess the stability of this compound in my specific experimental setup?
A5: You can perform a small-scale stability study. This typically involves incubating this compound under your experimental conditions (e.g., in your specific buffer, at the experimental temperature) for various durations. The concentration of the remaining this compound can then be quantified using an appropriate analytical method, such as HPLC-MS/MS.
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale | Citation |
| Storage Temperature | -20°C | To ensure long-term stability of at least 2 years. | |
| Handling | Aliquot into single-use volumes | To minimize degradation from repeated freeze-thaw cycles. | |
| Light Exposure | Protect from light | To prevent potential photodegradation. | General Precaution |
| Solvent for Storage | Shipped in methyl acetate; can be dissolved in DMF, DMSO, Ethanol | Provided as a stable solution; these solvents ensure good solubility. |
Table 2: Potential Instability Factors and Mitigation Strategies
| Instability Factor | Potential Consequence | Mitigation Strategy | Citation |
| Mild Acidic Conditions | Hydrolysis of the amide bond | Maintain neutral pH in experimental buffers where possible. | |
| Elevated Temperatures | Increased rate of degradation | Strictly adhere to recommended storage and experimental temperatures. | |
| Oxidizing Agents | Oxidation of the oleoyl chain | Avoid exposure to strong oxidizing agents. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration.
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Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points.
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Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for various time points.
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Thermal Degradation: Incubate the solid compound or a solution at elevated temperatures (e.g., 60°C, 80°C) for various time points.
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Photolytic Degradation: Expose a solution of the compound to a light source (e.g., UV lamp) for various time points, alongside a control sample protected from light.
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Sample Analysis: At each time point, neutralize the acid and base-treated samples. Analyze all samples, including a non-stressed control, by a stability-indicating analytical method, such as reverse-phase HPLC with UV or MS detection.
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Data Evaluation: Calculate the percentage of degradation for each condition. Identify and characterize any significant degradation products using techniques like mass spectrometry.
Mandatory Visualization
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Oleoyl Valine Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyl Valine in in vivo experiments. The information is designed to address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an N-acyl amino acid that has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and is involved in thermosensation, pain perception, and skin barrier function.[2][3][4] As an antagonist, this compound is expected to inhibit the activity of TRPV3 channels, thereby preventing the influx of cations like Ca²⁺ into the cell.[1] This can modulate downstream signaling pathways associated with inflammation and pain.
Q2: What are the potential therapeutic applications of this compound?
Given its role as a TRPV3 antagonist, this compound is being investigated for its potential in treating conditions where TRPV3 is overactive. These may include certain skin disorders characterized by inflammation and pruritus, as well as pain conditions.
Q3: Are there any established in vivo dosages for this compound?
To date, there is limited published data specifically detailing in vivo dosages for this compound. However, based on studies with structurally related N-acyl amino acids and valine itself, a starting point for dose-ranging studies can be inferred. For instance, another N-acyl amino acid has been administered intraperitoneally to rats at a dose of 30 mg/kg. In mice, valine has been supplemented orally at 61.5 mg/kg body weight daily. These values can serve as a preliminary reference for designing pilot studies for this compound, but optimal dosage must be determined empirically for each specific animal model and research question.
Q4: What are the recommended routes of administration for this compound?
The optimal route of administration will depend on the experimental goals, the target tissue, and the formulation. Potential routes include:
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Oral (p.o.): N-acylated amino acids have been investigated as agents to improve the oral delivery of other drugs. Administration can be performed via oral gavage.
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Intraperitoneal (i.p.): This route is common for systemic administration in rodent models and has been used for other N-acyl amino acids.
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Topical: For dermatological applications targeting skin-expressed TRPV3, topical administration may be a suitable option.
Q5: What is a suitable vehicle for administering this compound?
The choice of vehicle is critical for ensuring the solubility and stability of this compound. For oral administration, aqueous solutions have been used for related compounds. For intraperitoneal injections, a common vehicle for lipophilic compounds is a mixture of DMSO, Tween 80, and saline. The final concentration of DMSO should be kept low to avoid toxicity. It is crucial to assess the solubility of this compound in the chosen vehicle and to include a vehicle-only control group in all experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound in the chosen vehicle. | This compound is a lipophilic compound and may not dissolve well in purely aqueous solutions. | - Try co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). - Use surfactants like Tween 80 or Cremophor EL to improve solubility. - Prepare a stock solution in a small volume of an organic solvent (e.g., DMSO) and then dilute it in the final vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals. |
| No observable in vivo effect at the tested dosage. | - The dosage may be too low. - Poor bioavailability via the chosen administration route. - Rapid metabolism and clearance of the compound. | - Conduct a dose-response study to determine the optimal effective dose. - Consider a different route of administration that may offer better bioavailability (e.g., i.p. instead of oral). - Investigate the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME). |
| Observed toxicity or adverse effects in animals. | - The dosage may be too high. - The vehicle itself may be causing toxicity (e.g., high concentration of DMSO). - Off-target effects of this compound. | - Reduce the dosage. - Run a vehicle-only control group to rule out vehicle-induced toxicity. - Carefully monitor animals for any signs of distress and record all observations. - Consider performing a preliminary toxicology screen. |
| High variability in experimental results. | - Inconsistent dosing technique. - Instability of the this compound formulation. - Biological variability among animals. | - Ensure all personnel are properly trained on the administration technique (e.g., oral gavage, i.p. injection). - Prepare fresh formulations for each experiment and protect them from light and heat if necessary. - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Due to the limited availability of direct quantitative data for this compound, the following tables provide inferred starting ranges based on studies of related compounds. It is imperative that researchers perform their own dose-finding and pharmacokinetic studies.
Table 1: Inferred Starting Dosage Ranges for this compound in Rodent Models
| Animal Model | Route of Administration | Inferred Starting Dose Range | Reference Compound(s) |
| Mouse | Oral (gavage) | 50 - 100 mg/kg | L-Valine |
| Rat | Intraperitoneal (i.p.) | 10 - 50 mg/kg | Other N-acyl amino acids |
Table 2: Generic Pharmacokinetic Parameters for N-Acyl Amino Acids in Mice (for reference)
| Parameter | Description | Typical Range (Example: N-acetyl-DL-leucine) |
| Tmax | Time to reach maximum plasma concentration | 0.25 - 1 hour |
| Cmax | Maximum plasma concentration | Varies significantly with dose |
| AUC | Area under the plasma concentration-time curve | Varies significantly with dose |
| t1/2 | Elimination half-life | 1 - 3 hours |
Disclaimer: The data in these tables are extrapolated from studies on different but related molecules and should be used for initial experimental design purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
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Vehicle Preparation: Prepare a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
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Compound Suspension: Weigh the required amount of this compound. Create a paste by adding a small amount of the CMC solution. Gradually add the remaining CMC solution while continuously vortexing or sonicating to ensure a homogenous suspension.
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Administration: Administer the suspension to mice via oral gavage at a volume of 10 mL/kg body weight.
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Control Group: Administer the vehicle (0.5% CMC) alone to the control group.
Protocol 2: Pharmacokinetic Study of this compound in Mice
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Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
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Dosing: Administer a single dose of this compound via the desired route (e.g., oral gavage or i.p. injection).
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Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration. Collect samples into tubes containing an anticoagulant (e.g., EDTA).
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.
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Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
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Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Signaling Pathway
Caption: this compound as a TRPV3 Antagonist Signaling Pathway.
Experimental Workflow
Caption: Workflow for an In Vivo Pharmacokinetic Study.
References
Technical Support Center: Overcoming Matrix Effects in N-Oleoyl Valine Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the mass spectrometry analysis of N-Oleoyl Valine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In biological samples like plasma or brain tissue, common sources of matrix effects for lipid-like molecules such as this compound are phospholipids, salts, and other endogenous metabolites.[4][5]
Q2: How can I detect and quantify matrix effects in my this compound LC-MS/MS assay?
A2: Two primary methods are used to assess matrix effects:
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Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound standard is infused into the mass spectrometer while a blank matrix extract is injected onto the LC system. Any fluctuation in the baseline signal of the infused analyte indicates the presence of matrix effects at that retention time.
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Post-Extraction Spike: This is a quantitative method to determine the magnitude of the matrix effect. The peak area of this compound in a standard solution is compared to the peak area of this compound spiked into a blank matrix extract after the extraction process. The matrix effect percentage is calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects. A SIL-IS for this compound, such as N-Oleoyl-[¹³C₅]-Valine or N-Oleoyl-Valine-d8, will have nearly identical chemical and physical properties to the analyte. Consequently, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to accurate and precise quantification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Poor signal intensity or no peak for this compound in sample, but good signal in standard solution. | Significant ion suppression from matrix components. | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds like phospholipids. 2. Chromatographic Separation: Modify the LC gradient or use a different column chemistry to separate this compound from co-eluting matrix components. 3. Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent and irreproducible results for quality control (QC) samples. | Variable matrix effects between different sample lots or preparations. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. Matrix-Matched Calibrators: Prepare calibration standards and QCs in the same biological matrix as the unknown samples to ensure consistent matrix effects across the analytical run. |
| High background noise in the chromatogram. | Incomplete removal of matrix components. | 1. Improve Sample Cleanup: Utilize a more selective SPE sorbent or a multi-step extraction protocol. Phospholipid removal plates can be particularly effective. 2. Optimize MS Parameters: Adjust source parameters such as spray voltage, gas flows, and temperature to minimize in-source fragmentation and background noise. |
| Peak splitting or broadening. | Contaminants in the sample or on the chromatographic column. | 1. Column Maintenance: Ensure the column is properly conditioned and washed between injections. Consider using a guard column. 2. Sample Filtration: Filter the final extract before injection to remove any particulate matter. |
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from a study on N-Oleoyl Glycine and N-Oleoyl Alanine, which are structurally similar to this compound and provide a good reference for expected performance of different sample preparation methods.
| Analyte/Internal Standard | Matrix | Recovery (%) ± SD (n=3) | Matrix Effect (%) ± SD (n=3) |
| N-Oleoyl Glycine | Water | 98 ± 12 | -17 ± 15 |
| N-Oleoyl Alanine | Water | 102 ± 11 | -26 ± 4 |
| Arachidonoyl Glycine-d8 (ISTD) | Brain | 93 ± 11 | -9 ± 9 |
| Arachidonoyl Glycine-d8 (ISTD) | Plasma | 96 ± 4 | 24 ± 20 |
A negative matrix effect value indicates ion suppression, while a positive value indicates ion enhancement.
Experimental Protocols
Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from a method for similar N-acyl amino acids.
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Sample Preparation: To 25 µL of plasma, add 150 µL of deionized water, 1,400 µL of a 2:1 chloroform:methanol solution containing 2 mM Phenylmethylsulfonyl fluoride (PMSF), 50 µL of 1 N HCl, and 300 µL of 0.73% NaCl solution. Add the stable isotope-labeled internal standard (e.g., 50 pmol of N-Oleoyl-Valine-d8).
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Extraction: Vortex the mixture for 1 minute and then centrifuge at 3,000 rpm for 10 minutes at 4°C.
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Phase Separation: Carefully collect the lower organic phase.
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Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) for Phospholipid Removal
This is a general protocol for phospholipid removal from plasma samples.
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Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing 1% formic acid and the internal standard. Vortex for 1 minute.
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Phospholipid Removal: Load the entire mixture onto a phospholipid removal SPE plate or cartridge.
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Elution: Apply vacuum to elute the sample into a collection plate.
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Analysis: The eluate can be directly injected or evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters for the analysis of this compound. Optimization will be required for specific instrumentation.
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LC System: UPLC system
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: A gradient from approximately 60% B to 95% B over several minutes.
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Flow Rate: 0.3 - 0.5 mL/min
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Injection Volume: 5 - 10 µL
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MS System: Triple quadrupole mass spectrometer
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Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transitions: To be determined by infusing a standard solution of this compound and its stable isotope-labeled internal standard.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Troubleshooting low signal intensity of N-Oleoyl Valine in LC-MS
Welcome to the technical support center for the LC-MS analysis of N-Oleoyl Valine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome challenges with low signal intensity in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the LC-MS analysis of this compound in a question-and-answer format.
Q1: I am observing very low or no signal for this compound. What are the common causes?
Low signal intensity for this compound can stem from several factors related to its physicochemical properties and the analytical method. Key areas to investigate include:
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Poor Ionization Efficiency: this compound, being a lipidic molecule, can exhibit suboptimal ionization in electrospray ionization (ESI), especially in negative ion mode. The efficiency of ionization is highly dependent on the mobile phase composition and source parameters.
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Ion Suppression/Matrix Effects: Co-eluting lipids and other matrix components from your sample can compete with this compound for ionization, leading to a significant drop in signal intensity.[1][2][3] This is a common issue in the analysis of complex biological samples.
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Suboptimal Sample Preparation: Inefficient extraction from the sample matrix, sample degradation, or the presence of contaminants can all lead to low signal intensity. Proper sample cleanup is crucial.[4]
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Inadequate Chromatographic Conditions: Poor peak shape (e.g., broad or tailing peaks) due to an unsuitable column or mobile phase can reduce the signal-to-noise ratio.
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Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or the source parameters may not be optimized for this compound.
Q2: How can I improve the ionization of this compound?
Optimizing the ionization process is critical for achieving a strong signal. Consider the following:
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Mobile Phase Additives: The addition of modifiers to the mobile phase can significantly enhance ionization. For positive ion mode, additives like ammonium formate or formic acid are commonly used to promote the formation of [M+H]⁺ or [M+NH₄]⁺ adducts.
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Source Parameter Optimization: Systematically optimize key ESI source parameters. This can be done by infusing a standard solution of this compound and adjusting the following:
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Capillary Voltage: Adjust to maximize the signal for your specific analyte and mobile phase.
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Nebulizer Gas Flow: Optimize to ensure efficient droplet formation.
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Drying Gas Flow and Temperature: These parameters are crucial for desolvation of the ESI droplets. Inadequate desolvation can lead to poor signal and instability.
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Consider Chemical Derivatization: Although direct analysis is often preferred, derivatization can be a powerful tool to improve ionization efficiency and chromatographic retention for amino acids and related compounds. However, this adds a step to the sample preparation protocol.
Q3: What steps can I take to mitigate ion suppression?
Minimizing ion suppression is essential for accurate and sensitive quantification. Here are some strategies:
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Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of matrix components. This can be achieved by optimizing the gradient elution profile or trying a different stationary phase.
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Effective Sample Preparation: Employ a robust sample preparation method to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be very effective in cleaning up complex samples before LC-MS analysis.
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Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen ion suppression.
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Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for matrix effects. If a SIL-IS is not available, a structurally similar compound can be used, though with caution.
Q4: Can you provide a starting point for an LC-MS/MS method for N-acyl amino acids?
Yes, the following table provides a detailed experimental protocol adapted from a validated method for N-Oleoyl Glycine and N-Oleoyl Alanine, which should serve as an excellent starting point for this compound.
| Parameter | Value/Description |
| Sample Preparation | |
| Extraction Solvent | 2:1 Chloroform:Methanol with 2 mM PMSF and 50 μL of 1 N HCl |
| Homogenization | Use a bead ruptor for tissue samples. |
| Phase Separation | Add 0.73% w/v sodium chloride, vortex, and centrifuge. |
| Protein Precipitation | For plasma, add 10 µL of 30% sulfosalicylic acid to 100 µL of sample, vortex, refrigerate, and centrifuge. |
| Final Sample | Dry the organic layer under nitrogen and reconstitute in the initial mobile phase. |
| Liquid Chromatography | |
| Column | Zorbax XDB C18 (4.6 x 75 mm, 3.5 μm) or equivalent |
| Mobile Phase A | Water with 13 mM ammonium acetate and 1% formic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 4 µL |
| Gradient | Start at 50% B, ramp to 100% B over 10 min, hold at 100% B for 2.4 min, return to 50% B in 0.1 min, and hold for 2.5 min. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 700°C |
| MRM Transitions | To be optimized for this compound (precursor ion and product ions) |
Experimental Workflows and Signaling Pathways
To further assist in your experimental design and understanding of the biological context of this compound, the following diagrams illustrate a troubleshooting workflow and a conceptual signaling pathway.
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
Caption: Known biological interactions of this compound.
References
Potential off-target effects of N-Oleoyl Valine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyl Valine. The information is designed to help anticipate and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an endogenous N-acyl amide, a type of lipid molecule. Its primary known pharmacological target is the Transient Receptor Potential Vanilloid Type 3 (TRPV3) channel, where it acts as an antagonist.[1][2][3][4] TRPV3 is involved in thermosensation and skin physiology.
Q2: What are the potential off-target effects of this compound?
As a member of the N-acyl amino acid (NAAA) family, this compound shares structural similarities with other lipid signaling molecules, such as endocannabinoids.[5] This suggests the potential for a range of off-target activities. Based on the known pharmacology of related fatty acid amides, potential off-target mechanisms to investigate include:
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Mitochondrial Uncoupling: N-acyl amines are known to promote mitochondrial uncoupling, which can affect cellular energy metabolism.
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Nuclear Receptor Activation: Long-chain fatty acids and their derivatives can act as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), which regulate gene expression involved in lipid metabolism and inflammation.
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Ion Channel Modulation: Fatty acids can modulate the activity of various ion channels beyond TRPV3, potentially affecting cellular excitability and signaling.
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G-Protein Coupled Receptor (GPCR) Interaction: The lipid environment of the cell membrane can influence GPCR function, and some N-acyl amides have been shown to interact with GPCRs.
Q3: We are observing unexpected changes in cellular metabolism in our experiments with this compound. What could be the cause?
Unexpected metabolic changes could be attributed to the potential of this compound to induce mitochondrial uncoupling. This process dissipates the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption that is not coupled to ATP synthesis. This can result in altered cellular energy levels and a shift in metabolic pathways.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes Unrelated to TRPV3 Antagonism
You are observing cellular effects (e.g., changes in proliferation, differentiation, or morphology) that cannot be explained by the antagonism of TRPV3.
Potential Cause: Off-target effects on nuclear receptors, such as PPARs, may be responsible. Activation of these transcription factors can lead to widespread changes in gene expression.
Troubleshooting Steps:
-
Hypothesize Target Engagement: Based on the observed phenotype, hypothesize which nuclear receptor subfamily (PPARα, PPARγ, etc.) might be involved. For example, changes in lipid metabolism could point towards PPARα, while adipogenesis might involve PPARγ.
-
Gene Expression Analysis: Perform qPCR or microarray analysis to examine the expression of known target genes for the suspected nuclear receptor.
-
Reporter Gene Assay: Use a luciferase reporter assay to directly measure the activation of the suspected nuclear receptor by this compound.
-
Use of Antagonists: If a specific nuclear receptor is implicated, use a known antagonist to see if it can reverse the effects of this compound.
Issue 2: Alterations in Cellular Respiration and ATP Levels
You have noticed an increase in oxygen consumption rate (OCR) but a decrease in ATP levels in cells treated with this compound.
Potential Cause: This is a classic sign of mitochondrial uncoupling. This compound may be acting as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton motive force.
Troubleshooting Steps:
-
Confirm Mitochondrial Uncoupling: Use a Seahorse XF Analyzer or a similar instrument to measure the OCR and extracellular acidification rate (ECAR). A characteristic profile of an uncoupler is an increase in OCR that is insensitive to oligomycin (an ATP synthase inhibitor).
-
Dose-Response Analysis: Determine the concentration at which this compound induces uncoupling and assess if it overlaps with the concentrations used in your primary experiments.
-
Control Experiments: Compare the effects of this compound to a well-characterized mitochondrial uncoupler like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).
Quantitative Data Summary
Direct quantitative data for the off-target effects of this compound is limited in the public domain. However, data from structurally related N-acyl amino acids and fatty acids can provide an indication of potential potencies.
| Compound Class | Target Class | Example Target | Reported EC50/IC50/Ki | Reference Compound(s) |
| N-acyl amino acids | Nuclear Receptor | PPARα | ~120 nM (EC50) | Oleoylethanolamide (OEA) |
| N-acyl amino acids | Nuclear Receptor | PPARγ | ~400 nM (EC50) | N-aryl substituted valine derivative |
| Fatty Acids | Nuclear Receptor | PPARα | ~1-14 nM (Kd) | Unsaturated long-chain fatty acyl-CoAs |
| N-acyl amino acids | Mitochondrial Uncoupling | - | Concentration-dependent increase in proton leak | N-Oleoyl-L-phenylalanine, N-Oleoyl-L-leucine |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for PPARα Activation
This protocol is designed to assess whether this compound can activate the nuclear receptor PPARα.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene. A control vector (e.g., expressing Renilla luciferase) should also be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with varying concentrations of this compound. Include a known PPARα agonist (e.g., GW7647) as a positive control and a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a 24-48 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.
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Protocol 2: Mitochondrial Respiration Assay
This protocol uses Seahorse XF technology to measure the effect of this compound on mitochondrial respiration and determine if it acts as a mitochondrial uncoupler.
Methodology:
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Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge of the Seahorse XF analyzer.
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Replace the cell culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
-
Compound Injection:
-
Load the injection ports of the sensor cartridge with this compound and other mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A).
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-
Seahorse XF Analysis:
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Run the Seahorse XF analyzer to measure the OCR and ECAR in real-time. The injection sequence will allow for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
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-
Data Interpretation:
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An increase in OCR after the injection of this compound, particularly an increase in oligomycin-insensitive respiration, is indicative of mitochondrial uncoupling.
-
Visualizations
References
How to address N-Oleoyl Valine precipitation in cell media?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Oleoyl Valine, specifically addressing the common issue of its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is an endogenous N-acyl amino acid. In research, it is primarily used as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in thermosensation and skin physiology.[1] Its ability to modulate TRPV3 activity makes it a valuable tool for studying pain, inflammation, and skin disorders.
Q2: Why does this compound precipitate in my cell culture medium?
This compound is a lipophilic molecule, meaning it has poor solubility in aqueous solutions like cell culture media.[1] Its long oleoyl fatty acid chain contributes to this property. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO or ethanol) is diluted into the aqueous environment of the cell culture medium, its solubility limit is often exceeded, leading to precipitation.
Q3: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound can lead to several experimental issues:
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Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower and inconsistent than the intended concentration, leading to unreliable and irreproducible results.
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Cellular Toxicity: The precipitate particles themselves can be cytotoxic to cells, independent of the pharmacological activity of this compound.
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Assay Interference: Precipitates can interfere with various assays, particularly those involving light absorbance, fluorescence, or microscopy.
Q4: How can I increase the solubility of this compound in cell culture media?
The most effective method to increase the solubility of this compound in cell culture media is to complex it with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA). BSA binds to the lipophilic oleoyl chain, effectively shielding it from the aqueous environment and keeping the entire complex in solution.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the cell culture medium.
Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium. The organic solvent from the stock solution is not sufficiently dispersed.
Solution:
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Prepare a Complex with Bovine Serum Albumin (BSA): This is the recommended method. Follow the detailed protocol below for "Complexing this compound with BSA."
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Optimize Stock Solution Concentration: Prepare a less concentrated stock solution in DMSO or ethanol. This will reduce the final solvent concentration in the medium.
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Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, first create an intermediate dilution in a smaller volume of serum-containing media. Mix thoroughly before adding it to the final culture volume.
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Pre-warm the Medium: Adding the stock solution to pre-warmed (37°C) medium can sometimes help improve solubility.
Problem: The medium appears cloudy or contains visible particles after incubation.
Cause: Over time, even if initially dissolved, this compound may come out of solution due to temperature fluctuations, interactions with other media components, or exceeding its long-term stability in the aqueous environment.
Solution:
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Ensure Proper BSA Complexation: Re-evaluate your BSA complexation protocol. Ensure the molar ratio of this compound to BSA is appropriate. A higher BSA concentration may be needed.
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Filter Sterilization: After preparing the this compound-BSA complex in your medium, sterile filter it through a 0.22 µm filter before adding it to your cells. This will remove any initial micro-precipitates.
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Check Media Components: High concentrations of certain salts or other supplements in your custom media formulations could potentially reduce the solubility of the this compound-BSA complex.
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Visual Inspection: Always visually inspect the medium for any signs of precipitation before adding it to the cells.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 381.6 g/mol )
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Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
Procedure:
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Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 381.6 g/mol * 1 mL = 0.003816 g = 3.816 mg
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Weigh the this compound: Carefully weigh out 3.816 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Dissolve in DMSO: Add 1 mL of sterile DMSO to the tube.
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Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, you can gently warm the tube to 37°C or sonicate for brief intervals.
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Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. The stability is reported to be at least 2 years when stored properly.[1]
Protocol 2: Complexing this compound with BSA for Cell Culture
This protocol is adapted from general methods for preparing fatty acid-BSA complexes.
Materials:
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10 mM this compound stock solution in DMSO (from Protocol 1)
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Fatty acid-free Bovine Serum Albumin (BSA) powder
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Sterile Phosphate Buffered Saline (PBS) or cell culture medium without serum
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Sterile conical tubes
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Water bath at 37°C
Procedure:
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Prepare a 10% (w/v) BSA solution:
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Dissolve 1 g of fatty acid-free BSA in 10 mL of sterile PBS or serum-free medium.
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Gently mix by inverting the tube until the BSA is fully dissolved. Avoid vigorous vortexing to prevent frothing.
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Sterile filter the BSA solution through a 0.22 µm filter.
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Determine the required volumes for a 5:1 molar ratio (this compound:BSA) in a final volume of 10 mL of medium at a final this compound concentration of 100 µM:
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This compound: You will need 10 µL of the 10 mM stock solution (10 mM * 10 µL = 100 µM * 10 mL).
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BSA: The molar concentration of a 10% BSA solution (MW ~66.5 kDa) is approximately 1.5 mM. For a 5:1 molar ratio, you need a final BSA concentration of 20 µM. To get 20 µM BSA in 10 mL, you need 13.3 µL of the 10% BSA solution (1.5 mM * 13.3 µL = 20 µM * 10 mL).
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Complexation:
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In a sterile conical tube, add the calculated volume of the 10% BSA solution.
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Add the required volume of your cell culture medium to bring the total volume close to the final desired volume (e.g., add ~9.9 mL of medium).
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Pre-warm the BSA-containing medium in a 37°C water bath for 15-30 minutes.
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Slowly add the calculated volume of the this compound stock solution drop-wise to the pre-warmed BSA solution while gently swirling the tube.
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Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation (e.g., on a rocker or orbital shaker) to allow for complex formation.
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Final Preparation:
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Bring the final volume to 10 mL with cell culture medium if necessary.
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Visually inspect the solution for any signs of precipitation.
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The this compound-BSA complex is now ready to be added to your cells.
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Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Molecular Weight | 381.6 g/mol | [1] |
| Solubility in DMSO | 12 mg/mL (approx. 31.4 mM) | [1] |
| Solubility in Ethanol | 12 mg/mL (approx. 31.4 mM) | |
| Solubility in Ethanol:PBS (1:4) | 0.2 mg/mL (approx. 0.52 mM) | |
| Recommended Storage | -20°C or -80°C | |
| Long-term Stability (in organic solvent) | ≥ 2 years |
Signaling Pathway and Experimental Workflow Diagrams
TRPV3 Signaling Pathway
This compound acts as an antagonist to the TRPV3 channel. The following diagram illustrates the signaling cascade initiated by the activation of TRPV3, which this compound would inhibit.
Caption: TRPV3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Using this compound in Cell Culture
The following diagram outlines the recommended workflow for preparing and using this compound in cell culture experiments to minimize precipitation.
References
Validation & Comparative
Validating the Antagonistic Activity of N-Oleoyl Valine on TRPV3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Oleoyl Valine's performance as a Transient Receptor Potential Vanilloid 3 (TRPV3) antagonist against other known inhibitors. We present supporting experimental data from published literature, detailed methodologies for key validation experiments, and visual diagrams of relevant signaling pathways and experimental workflows.
Comparative Efficacy of TRPV3 Antagonists
| Compound Name | Compound Type | IC50 (µM) |
| This compound | N-acyl amide | Not Reported |
| Forsythoside B | Natural Phenylethanoid Glycoside | 6.7 ± 0.7 |
| Verbascoside | Natural Phenylethanoid | 14.1 ± 3.3 |
| Isochlorogenic acid A | Natural Dicaffeoylquinic Acid | 2.7 ± 1.3 |
| Isochlorogenic acid B | Natural Dicaffeoylquinic Acid | 0.9 ± 0.3 |
| Osthole | Natural Coumarin | 37.0 ± 1.9 |
| Citrusinine II | Natural Acridone Alkaloid | Not specified |
| Dyclonine | Synthetic Local Anesthetic | 3.2 ± 0.24 |
| Trpvicin | Synthetic | 0.41 |
| Compound 74a | Synthetic | 0.38 |
| Ruthenium Red | Inorganic Dye (Non-selective) | Not applicable (pore blocker) |
Experimental Protocols for Validating TRPV3 Antagonism
The validation of a compound's antagonistic activity on TRPV3 channels primarily relies on two key experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging. These methods allow for the direct measurement of ion channel activity and the downstream signaling effects of channel modulation.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPV3 channels in the cell membrane, offering a precise assessment of an antagonist's inhibitory effect.
Objective: To measure the effect of this compound on TRPV3 channel currents activated by an agonist.
Methodology:
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Cell Culture and Transfection:
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Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
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Cells are transiently transfected with a plasmid encoding the human TRPV3 protein. A co-transfection with a fluorescent marker like Green Fluorescent Protein (GFP) is often used to identify successfully transfected cells.
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Electrophysiological recordings are typically performed 24-48 hours post-transfection.
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-
Electrophysiological Recording:
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Transfected cells are transferred to a recording chamber on an inverted microscope and perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4).
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Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2).
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The whole-cell patch-clamp configuration is established on a GFP-positive cell.
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Cells are voltage-clamped at a holding potential of -60 mV.
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-
Drug Application and Data Acquisition:
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TRPV3 channels are activated by applying a known agonist, such as 2-aminoethoxydiphenyl borate (2-APB) (typically 100-300 µM) or by a heat ramp.
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Once a stable baseline current is established, the cells are pre-incubated with varying concentrations of this compound for a few minutes.
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The TRPV3 agonist is then co-applied with this compound.
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The resulting currents are recorded and the percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist.
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An IC50 value can be determined by fitting the concentration-response data to the Hill equation.
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A Comparative Analysis of N-Oleoyl Valine and Other TRPV3 Modulators: A Guide for Researchers
The TRPV3 channel, a non-selective cation channel, is a significant therapeutic target for various conditions, including skin disorders, pain, and inflammation. The development of potent and selective TRPV3 modulators is a key area of research. This guide aims to facilitate these efforts by presenting a clear and objective comparison of the available compounds.
Quantitative Comparison of TRPV3 Modulators
The potency of TRPV3 modulators is typically expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists. The following tables summarize the reported potencies of various compounds that interact with the TRPV3 channel. It is important to note that values may vary between different studies and experimental conditions.
TRPV3 Agonists: Potency (EC50)
| Compound | Chemical Class | EC50 Value (µM) | Species | Assay Type |
| 2-Aminoethoxydiphenyl borate (2-APB) | Boron-containing compound | 28.3 - 93 | Mouse, Human | Electrophysiology, Calcium Imaging |
| Carvacrol | Monoterpenoid | 215 - 497 | Human | Electrophysiology |
| Thymol | Monoterpenoid | ~200 (Slightly lower potency than carvacrol) | Rat | Not specified |
| Eugenol | Phenylpropanoid | Not specified (activates TRPV3) | Rat | Not specified |
| Camphor | Monoterpenoid | 6000 | Not specified | Not specified |
| Δ⁹-Tetrahydrocannabivarin (THCV) | Cannabinoid | 6.1 | Human | Calcium Imaging |
| Cannabidiol (CBD) | Cannabinoid | 3.8 | Rat | Not specified |
| Farnesyl pyrophosphate (FPP) | Isoprenoid | 0.13 | Human | Not specified |
TRPV3 Antagonists: Potency (IC50)
| Compound | Chemical Class | IC50 Value (µM) | Species | Assay Type |
| N-Oleoyl Valine | N-Acyl Amino Acid | Not Reported | Not specified | Not specified |
| Dyclonine | Local Anesthetic | 3.2 - 5.2 | Mouse, Human | Electrophysiology |
| Forsythoside B | Phenylethanoid Glycoside | 6.7 | Not specified | Not specified |
| Isochlorogenic acid A | Dicaffeoylquinic acid | 2.7 | Not specified | Not specified |
| Isochlorogenic acid B | Dicaffeoylquinic acid | 0.9 | Not specified | Not specified |
| Verbascoside | Phenylethanoid Glycoside | 14.1 | Not specified | Not specified |
| Monanchomycalin B | Guanidine Alkaloid | 3.25 | Human | Not specified |
| Trpvicin | Not specified | Not reported (potent and selective) | Not specified | Not specified |
| Isopentenyl pyrophosphate (IPP) | Isoprenoid | 0.239 | Human | Not specified |
Experimental Protocols
The determination of agonist and antagonist potency on TRPV3 channels relies on robust and reproducible experimental methods. The two primary techniques employed are whole-cell patch-clamp electrophysiology and calcium mobilization assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV3 channels in the cell membrane, providing a precise measure of channel activity.
Cell Preparation:
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Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNA encoding the human or rodent TRPV3 channel.
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Transfected cells are cultured on glass coverslips for 24-48 hours before recording.
Recording Procedure:
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A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with a single transfected cell.
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A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
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The membrane patch under the pipette is ruptured by gentle suction, establishing the "whole-cell" configuration, which allows control of the membrane potential and measurement of the total current across the cell membrane.
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TRPV3 channels are activated by applying an agonist (e.g., 2-APB) at a fixed concentration to the extracellular solution.
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To determine the potency of an antagonist, increasing concentrations of the test compound are co-applied with the agonist, and the reduction in current is measured.
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The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
Calcium Mobilization Assay
This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indirect indicator of TRPV3 channel activity.
Cell Preparation:
-
HEK293 cells stably expressing the TRPV3 channel are seeded into 96- or 384-well microplates.
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The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific duration at 37°C.
Assay Procedure:
-
The baseline fluorescence is measured using a fluorescent plate reader.
-
A TRPV3 agonist is added to the wells to stimulate channel opening and subsequent calcium influx, leading to an increase in fluorescence.
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For antagonist screening, cells are pre-incubated with the test compound before the addition of the agonist.
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The change in fluorescence intensity is recorded over time.
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The EC50 for agonists and IC50 for antagonists are determined by analyzing the concentration-response curves.
Visualizing Key Processes
To further aid in the understanding of TRPV3 modulation, the following diagrams illustrate a key signaling pathway and the general workflows of the experimental protocols described.
Caption: Simplified TRPV3 signaling pathway in a keratinocyte.
Caption: General experimental workflows for assessing TRPV3 modulator potency.
N-Oleoyl Valine versus Oleoylethanolamide in metabolic regulation
A Comparative Guide to N-Oleoyl Valine and Oleoylethanolamide in Metabolic Regulation
For researchers, scientists, and drug development professionals, understanding the nuances of endogenous lipid signaling molecules is paramount in the quest for novel therapeutics for metabolic disorders. Among these, this compound (NOV) and Oleoylethanolamide (OEA) have emerged as molecules of interest. This guide provides an objective comparison of their known and potential roles in metabolic regulation, supported by available experimental data and detailed methodologies.
While extensive research has elucidated the metabolic functions of OEA, data on NOV remains comparatively scarce. This guide synthesizes the current understanding of both compounds, highlighting areas where further investigation into NOV is warranted.
Introduction to this compound and Oleoylethanolamide
This compound (NOV) is an N-acyl amino acid (NAAA), a class of lipid signaling molecules formed by the conjugation of a fatty acid (oleic acid) to an amino acid (valine) via an amide bond. NAAAs are increasingly recognized for their diverse biological activities.[1][2]
Oleoylethanolamide (OEA) is a well-characterized N-acylethanolamine (NAE), an endogenous lipid mediator synthesized from oleic acid and ethanolamine.[3] It is known to play a significant role in the regulation of appetite, lipid metabolism, and glucose homeostasis.[3][4]
Comparative Effects on Metabolic Regulation
A direct comparative study of NOV and OEA on key metabolic parameters is not yet available in the scientific literature. The following sections compare the established effects of OEA with the potential or hypothesized effects of NOV, based on the general properties of NAAAs and the biological roles of its constituent molecules.
Appetite Regulation
Oleoylethanolamide (OEA): OEA is a potent satiety factor. Its administration, both orally and intraperitoneally, has been shown to reduce food intake in rodents. OEA is synthesized in the small intestine in response to fat ingestion and activates peroxisome proliferator-activated receptor alpha (PPAR-α) to induce a feeling of fullness.
This compound (NOV): The direct effect of NOV on appetite has not been extensively studied. However, some NAAAs have been shown to influence food intake. Additionally, the amino acid valine, a component of NOV, may play a role in central appetite control. The hypothalamus, a key brain region for appetite regulation, can sense amino acid levels. Therefore, it is plausible that NOV could modulate appetite, but this requires experimental verification.
Lipid Metabolism
Oleoylethanolamide (OEA): OEA is a well-established regulator of lipid metabolism, primarily through the activation of PPAR-α. This activation leads to the upregulation of genes involved in fatty acid oxidation and transport, promoting the breakdown of fats for energy.
This compound (NOV): While direct evidence is lacking, a synthetic N-aryl substituted valine derivative has been shown to possess dual PPARγ and PPARα agonistic activity, suggesting that N-acyl valine structures can interact with these key metabolic receptors. Given that PPAR-α is a master regulator of lipid metabolism, it is conceivable that NOV could also influence fatty acid oxidation and lipid storage. Further research is needed to confirm this hypothesis.
Glucose Homeostasis
Oleoylethanolamide (OEA): OEA has been shown to improve glucose homeostasis. It can enhance insulin sensitivity and promote glucose uptake in skeletal muscle. OEA is also an agonist for the G protein-coupled receptor 119 (GPR119), which is involved in stimulating the release of incretin hormones like glucagon-like peptide-1 (GLP-1), thereby contributing to better glycemic control.
This compound (NOV): The role of NOV in glucose homeostasis is currently unknown. However, studies on branched-chain amino acids (BCAAs) like valine have shown that they can influence glucose metabolism. Intrahypothalamic infusions of valine have been found to lower blood glucose by decreasing liver glucose production in rats. Whether these effects are retained or modified when valine is acylated with oleic acid remains to be determined. A synthetic N-aryl substituted valine derivative has been shown to increase insulin-stimulated glucose uptake in adipocytes.
Quantitative Data Summary
Due to the limited research on this compound, a direct quantitative comparison with Oleoylethanolamide is not possible at this time. The following table summarizes the known quantitative data for OEA's effects on metabolic parameters.
| Parameter | Molecule | Species/Model | Dose/Concentration | Observed Effect | Reference |
| Food Intake | OEA | Rat (starved) | 10 mg/kg (oral) | 15.5% reduction in food intake | |
| OEA | Mouse | 10 mg/kg (i.p.) | Significant reduction in food intake | ||
| Lipid Metabolism | OEA | Rat Adipocytes | 1-20 µM | Concentration-dependent stimulation of glycerol and fatty acid release | |
| OEA | Mouse (diet-induced obese) | 5 mg/kg (i.p.) | Reduced body weight gain and triacylglycerol content in liver and adipose tissue | ||
| Glucose Homeostasis | OEA | - | - | Data on specific quantitative effects on glucose uptake or insulin sensitivity are varied across different studies and models. | - |
Signaling Pathways
The signaling mechanisms for OEA are well-documented, while those for NOV are largely speculative at present.
Oleoylethanolamide (OEA) Signaling
OEA primarily exerts its effects through two main receptors:
-
PPAR-α: Activation of this nuclear receptor is central to OEA's effects on lipid metabolism and appetite suppression.
-
GPR119: This G protein-coupled receptor mediates OEA's stimulation of GLP-1 secretion, contributing to its beneficial effects on glucose metabolism.
References
- 1. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acylethanolamines, anandamide and food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dokumen.pub [dokumen.pub]
N-Oleoyl Valine and TRP Channels: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of N-Oleoyl Valine with various Transient Receptor Potential (TRP) channels. While specific quantitative data for this compound across a wide range of TRP channels is limited in publicly available literature, this document summarizes the existing knowledge on the broader class of N-acyl amides, providing a framework for understanding the potential interactions of this compound.
Introduction to this compound and TRP Channels
This compound is an N-acyl amino acid, a class of endogenous lipid signaling molecules. Structurally similar compounds, such as N-oleoylethanolamine (OEA) and N-oleoyldopamine (OLDA), are known endogenous agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRP channels are a diverse group of ion channels that act as cellular sensors for a wide array of stimuli, including temperature, chemicals, and mechanical stress, playing crucial roles in sensory perception and various physiological processes. Given the activity of structurally related molecules, this compound is hypothesized to be a modulator of TRP channel activity.
Data Presentation: Cross-Reactivity of N-Acyl Amides with TRP Channels
| TRP Channel | Known N-Acyl Amide Interactions | Specific Data on this compound |
| TRPV1 | Several N-acyl amides, including N-oleoylethanolamine (OEA) and N-oleoyldopamine (OLDA), are confirmed endogenous agonists. A study screening over 70 N-acyl amides identified 20 novel activators of TRPV1-4. | Likely an agonist, based on the activity of structurally similar N-acyl amides. Specific EC50 value is not currently published. |
| TRPA1 | Some lipids and their derivatives can modulate TRPA1 activity. However, specific and potent activation by N-acyl amino acids is not well-documented. | No specific data available. |
| TRPM8 | Primarily activated by cold temperatures and cooling agents like menthol. Modulation by N-acyl amino acids has not been a primary focus of research. | No specific data available. |
| TRPV4 | A study identified several novel N-acyl amide activators of TRPV1-4, suggesting potential interaction. | Potential for activation, but specific data for this compound is not available. |
Note: The absence of specific data for this compound on TRPA1, TRPM8, and TRPV4 highlights a significant knowledge gap and an area for future research.
Signaling Pathways and Experimental Workflows
The activation of TRPV1 by endogenous lipids like N-acyl amides initiates a signaling cascade leading to neuronal excitation and downstream cellular responses. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for studying these interactions.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of compounds like this compound on TRP channels.
Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to compound application, indicating ion channel activation.
a. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For transient transfection, use a lipofection-based reagent to introduce plasmid DNA encoding the human TRP channel of interest (e.g., TRPV1, TRPA1, TRPM8, TRPV4) into the HEK293 cells.
-
Plate the transfected cells onto 96-well black-walled, clear-bottom microplates and allow them to adhere and express the channel for 24-48 hours.
b. Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator, such as Fura-2 AM (acetoxymethyl ester), at a final concentration of 2-5 µM in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the culture medium from the cells and add the Fura-2 AM loading buffer.
-
Incubate the cells in the dark at 37°C for 45-60 minutes.
-
Wash the cells twice with the physiological salt solution to remove extracellular dye.
c. Compound Application and Data Acquisition:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final desired concentrations in the physiological salt solution.
-
Use an automated fluorometric imaging plate reader or a fluorescence microscope equipped with a ratiometric imaging system.
-
Establish a stable baseline fluorescence reading.
-
Add this compound solutions to the wells.
-
Record the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm for a designated period.
-
As a positive control, use a known agonist for each TRP channel (e.g., capsaicin for TRPV1, AITC for TRPA1, menthol for TRPM8, GSK1016790A for TRPV4).
d. Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative change in [Ca²⁺]i.
-
Normalize the response to the baseline and express it as a percentage of the maximal response induced by a saturating concentration of a reference agonist.
-
Plot the concentration-response curves and calculate the EC50 values using a nonlinear regression model.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents, offering high temporal and voltage resolution.
a. Cell Preparation:
-
Plate transfected HEK293 cells on glass coverslips 24-48 hours before the experiment.
-
Identify transfected cells, often co-transfected with a fluorescent marker like GFP.
b. Solutions:
-
External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
c. Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Mount the coverslip in a recording chamber on an inverted microscope and perfuse with the external solution.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (giga-seal).
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
d. Compound Application and Data Acquisition:
-
Apply this compound at various concentrations using a rapid solution exchange system.
-
Record the induced currents using an patch-clamp amplifier and data acquisition software.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to determine the current-voltage (I-V) relationship.
e. Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in response to different concentrations of this compound.
-
Construct concentration-response curves and calculate EC50 values.
-
Analyze the reversal potential from the I-V curves to determine the ion selectivity of the channel.
Conclusion
While this compound is a promising candidate for TRP channel modulation, particularly TRPV1, a comprehensive understanding of its cross-reactivity profile requires further empirical investigation. The lack of specific quantitative data for its effects on other TRP channels, such as TRPA1, TRPM8, and TRPV4, underscores a critical area for future research in the field of lipid signaling and ion channel pharmacology. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which will be instrumental in elucidating the precise biological roles of this compound and its potential as a therapeutic agent.
References
Comparative Analysis of N-Oleoyl Valine and its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Oleoyl Valine and its potential synthetic analogs, focusing on their biological activity, particularly as modulators of Transient Receptor Potential (TRP) channels. This document summarizes available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.
Introduction to this compound
This compound is an endogenous N-acyl amino acid that has been identified as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) receptor.[1] This ion channel is involved in thermoregulation and has been implicated in various physiological and pathological processes in the skin, making this compound a molecule of interest for dermatological and sensory research. While the direct synthesis and comparative analysis of a wide range of this compound analogs are not extensively documented in publicly available literature, this guide compiles and extrapolates from studies on broader families of N-acyl amides to provide a comparative perspective.
Data Presentation: Comparative Biological Activity
The following table summarizes the biological activity of this compound and other N-acyl amides on various TRP channels, based on a screening study that assessed calcium mobilization in HEK293 cells expressing the respective channels.[2][3] This provides a basis for understanding the structure-activity relationships within this class of molecules and for identifying potential synthetic analogs with altered selectivity or potency.
| Compound | Target Channel | Activity | Notes |
| This compound | TRPV3 | Antagonist | Endogenous N-acyl amine.[1] |
| N-Docosahexaenoyl Proline | TRPV1 | Potent Inhibitor | Exhibited no agonist activity in the initial screen.[2] |
| N-Acyl GABA Derivatives | TRPV1 | Agonist | N-docosahexaenoyl GABA (D-GABA), N-linoleoyl GABA (L-GABA), and N-arachidonoyl GABA (A-GABA) induced calcium mobilization. |
| N-Docosahexaenoyl Serine | TRPV1 | Efficient Activator | One of the more effective N-acyl amides in activating TRPV1. |
| N-Docosahexaenoyl Glycine | TRPV1 | Efficient Activator | Demonstrated significant activation of TRPV1. |
| N-Acyl Amide Mixtures | TRPV1-4 | Agonist/Antagonist | A library of over 70 N-acyl amides showed varied activity across TRPV1, TRPV2, TRPV3, and TRPV4. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of N-acyl amides on TRP channel activity.
Calcium Mobilization Assay for TRP Channel Activity
This protocol is a standard method to assess the agonist or antagonist activity of compounds on TRP channels by measuring changes in intracellular calcium concentration.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with plasmids encoding the specific human TRP channel (e.g., TRPV3) using a suitable transfection reagent according to the manufacturer's instructions. Non-transfected cells are used as a negative control.
2. Cell Plating:
-
24 hours post-transfection, cells are seeded into 96-well black-walled, clear-bottom plates at a density of 50,000-100,000 cells per well and allowed to adhere overnight.
3. Fluorescent Calcium Indicator Loading:
-
The culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, in the buffered salt solution for 30-60 minutes at 37°C in the dark.
4. Compound Application and Measurement:
-
The dye-loading solution is removed, and cells are washed again with the buffered salt solution.
-
The plate is placed in a fluorescence microplate reader or a fluorescent microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength measurement (for Fluo-4).
-
A baseline fluorescence is recorded for a short period.
-
For agonist screening, the test compound (e.g., this compound or its analogs) is added to the wells, and fluorescence is continuously monitored to detect an increase in intracellular calcium.
-
For antagonist screening, the test compound is added prior to the addition of a known TRP channel agonist (e.g., 2-aminoethoxydiphenyl borate (2-APB) for TRPV3). A reduction in the agonist-induced calcium influx indicates antagonist activity.
5. Data Analysis:
-
The change in fluorescence intensity is calculated relative to the baseline. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is used to determine the intracellular calcium concentration.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Mandatory Visualization
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound as a TRPV3 antagonist.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of N-Oleoyl Valine and Other Mitochondrial Uncouplers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of N-Oleoyl Valine and other prominent mitochondrial uncouplers. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Mitochondrial Uncouplers
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption and heat production, independent of ATP synthesis[1][2]. This mechanism holds therapeutic potential for metabolic diseases by increasing energy expenditure[2][3]. This guide focuses on comparing this compound, a member of the N-acyl amino acid (NAA) family, with other well-known uncouplers such as 2,4-dinitrophenol (DNP), carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP), and the novel compound BAM15.
Mechanism of Action
Mitochondrial uncouplers function as protonophores, shuttling protons across the inner mitochondrial membrane and bypassing ATP synthase[1]. This action uncouples the electron transport chain from oxidative phosphorylation, leading to an increased rate of oxygen consumption as the mitochondria attempt to re-establish the proton gradient.
N-acyl amino acids, including this compound, have been identified as endogenous mitochondrial uncouplers. Their uncoupling activity has been shown to be independent of the uncoupling protein 1 (UCP1) and the adenine nucleotide translocator (ANT) in human adipocytes. In contrast, some uncouplers' effects are at least partially mediated by ANT. BAM15 is a novel synthetic uncoupler that has been shown to be highly potent and selective for the mitochondrial inner membrane, with less off-target effects on the plasma membrane compared to classical uncouplers like FCCP.
Caption: General mechanism of mitochondrial uncoupling.
Comparative Efficacy and Safety
The therapeutic potential of mitochondrial uncouplers is often limited by a narrow therapeutic window, where the effective dose is close to the toxic dose. Therefore, comparing the efficacy and safety profiles of different uncouplers is crucial.
In Vitro Comparison
Studies in human adipocytes have shown that while N-acyl amino acids like this compound are potent uncouplers, they can also reduce maximal oxidation rates, mitochondrial ATP production, and cell viability at higher concentrations. The in vitro therapeutic index of NAAs was found to be lower than that of niclosamide ethanolamine (NEN) and DNP.
BAM15 has demonstrated a wider effective concentration range and lower cytotoxicity compared to FCCP in various cell lines. BAM15 was able to sustain a high rate of uncoupled respiration over a broader range of concentrations where FCCP showed inhibitory effects. Furthermore, BAM15 did not induce apoptosis-related Caspase 3/7 activity at concentrations where DNP and FCCP showed significant activation.
| Compound | Cell Type | Effective Concentration for Uncoupling | Cytotoxicity (Concentration) | Reference |
| N-acyl amino acids | Human adipocytes | Dose-dependent | Reduced viability > 25 µM | |
| DNP | C2C12 myotubes | ~1 µM (lower maximal rate than BAM15/FCCP) | Caspase 3/7 activation at 5 µM | |
| FCCP | C2C12 myotubes | ~1 µM | Caspase 3/7 activation at 10 µM | |
| BAM15 | C2C12 myotubes | ~1 µM (similar maximal rate to FCCP) | No Caspase 3/7 activation up to 40 µM | |
| BAM15 | L6 myoblasts | 100 nM - 50 µM | Less cytotoxic than FCCP | |
| FCCP | L6 myoblasts | 100 nM - 1 µM | More cytotoxic than BAM15 |
In Vivo Comparison
In diet-induced obese mice, administration of N-oleoyl-leucine, a closely related NAA to this compound, reduced body mass and improved glucose tolerance. However, it was also noted that these mice had reduced food intake for unclarified reasons. BAM15 has been shown to protect against diet-induced obesity and improve glycemic control in mice without altering food intake, suggesting a primary effect on energy expenditure.
| Compound | Animal Model | Key Findings | Reference |
| N-oleoyl-leucine | Diet-induced obese mice | Reduced body mass, improved glucose tolerance, reduced food intake. | |
| BAM15 | Diet-induced obese mice | Resistant to weight gain, improved body composition and glycemic control, no change in food intake. | |
| DNP (liver-targeted) | Rodent models | Reverses metabolic associated fatty liver disease (MAFLD) with a wide therapeutic index. |
Experimental Protocols
In Vitro Respirometry Assay (Seahorse XF)
Objective: To measure the real-time effect of mitochondrial uncouplers on cellular oxygen consumption rate (OCR).
Methodology:
-
Cell Culture: Plate cells (e.g., C2C12 myotubes, L6 myoblasts, or primary adipocytes) in a Seahorse XF cell culture microplate and allow them to adhere and differentiate as required.
-
Compound Preparation: Prepare stock solutions of this compound, DNP, FCCP, and BAM15 in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations in the assay medium.
-
Assay Procedure:
-
Replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose).
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour prior to the assay.
-
Load the injector ports of the sensor cartridge with the uncoupling compounds and other mitochondrial inhibitors (e.g., oligomycin, rotenone/antimycin A).
-
Calibrate the Seahorse XF Analyzer.
-
Measure baseline OCR, then inject the uncoupler to measure the increase in respiration. Subsequent injections of oligomycin (to inhibit ATP synthase and measure proton leak) and rotenone/antimycin A (to inhibit Complex I and III and measure non-mitochondrial respiration) can be performed to fully assess mitochondrial function.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, maximal respiration, and spare respiratory capacity.
Caption: Experimental workflow for Seahorse XF respirometry assay.
Cytotoxicity Assay (Caspase 3/7 Activation)
Objective: To assess the induction of apoptosis by mitochondrial uncouplers.
Methodology:
-
Cell Culture: Seed cells in a 96-well white, clear-bottom plate and allow them to adhere.
-
Compound Treatment: Treat cells with a range of concentrations of each uncoupler for a specified period (e.g., 16 hours). Include a vehicle control.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add a Caspase-Glo® 3/7 reagent to each well.
-
Mix by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize luminescence values to the vehicle control to determine the fold-change in Caspase 3/7 activity.
Signaling Pathways
Mitochondrial uncoupling can trigger various cellular signaling pathways in response to the altered metabolic state. A key pathway activated by the resulting increase in the AMP/ATP ratio is the AMP-activated protein kinase (AMPK) pathway. AMPK activation can lead to enhanced fatty acid oxidation and glucose uptake, contributing to the therapeutic effects of uncouplers.
Caption: Signaling pathway activated by mitochondrial uncoupling.
Conclusion
This compound and other N-acyl amino acids are a class of endogenous mitochondrial uncouplers with demonstrated efficacy. However, their therapeutic window appears to be narrower compared to some novel synthetic uncouplers like BAM15, which exhibits a broader effective concentration range and lower in vitro toxicity. The choice of a mitochondrial uncoupler for research or therapeutic development should be guided by a careful evaluation of its potency, therapeutic index, and mechanism of action. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. Further research is warranted to fully elucidate the physiological roles and therapeutic potential of this compound and other N-acyl amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse bioenergetic effects of N-acyl amino acids in human adipocytes overshadow beneficial mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Oleoyl Valine and N-Arachidonoyl Glycine: A Guide for Researchers
Introduction
N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that have garnered increasing interest for their diverse physiological roles. Among these, N-Oleoyl Valine (NOV) and N-Arachidonoyl Glycine (NAGly) represent two such compounds with distinct biochemical profiles and therapeutic potential. This guide provides a comprehensive comparison of NOV and NAGly, summarizing their known biological activities, molecular targets, and the experimental methodologies used to study them. It is important to note that to date, no direct head-to-head comparative studies have been published. Therefore, this guide synthesizes the available data for each compound individually to facilitate a comparative understanding.
Section 1: Physicochemical and Biochemical Properties
A summary of the key physicochemical and known biochemical properties of this compound and N-Arachidonoyl Glycine is presented below.
| Property | This compound | N-Arachidonoyl Glycine |
| Molecular Formula | C23H43NO3[1] | C22H35NO3[2] |
| Molecular Weight | 381.6 g/mol [1][3] | 361.5 g/mol [2] |
| Primary Molecular Target | Transient Receptor Potential Vanilloid 3 (TRPV3) | G-protein coupled receptor 18 (GPR18), G-protein coupled receptor 55 (GPR55) |
| Known Biological Role | Thermoregulation | Pain modulation, anti-inflammatory effects, vasorelaxation |
| Mode of Action | Antagonist | Agonist (though its role at GPR18 is debated) |
Section 2: Comparative Analysis of Biological Activity
This compound (NOV)
This compound is a less-studied NAAA that has been identified as an endogenous antagonist of the TRPV3 ion channel. TRPV3 is a temperature-sensitive cation channel primarily expressed in the skin and is involved in the sensation of warmth and pain. As an antagonist, NOV is presumed to inhibit the influx of cations through the TRPV3 channel, thereby modulating downstream signaling pathways related to thermoregulation and nociception. Studies have shown that levels of NOV in mice are elevated upon cold exposure and in response to acute lung injury.
N-Arachidonoyl Glycine (NAGly)
N-Arachidonoyl Glycine is a well-characterized NAAA that is structurally related to the endocannabinoid anandamide. Unlike anandamide, NAGly has little to no affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological effects are primarily mediated through the orphan G-protein coupled receptors GPR18 and GPR55. NAGly has been shown to elicit a range of physiological responses, including analgesia in inflammatory pain models, vasorelaxation, and anti-inflammatory effects.
Section 3: Signaling Pathways
The known and proposed signaling pathways for NOV and NAGly are depicted below.
Section 4: Quantitative Data
The available quantitative data for this compound and N-Arachidonoyl Glycine are limited and have not been determined in direct comparative studies.
This compound Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| IC50 | Data not available | TRPV3 | - |
| Binding Affinity (Kd) | Data not available | TRPV3 | - |
N-Arachidonoyl Glycine Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| EC50 (cAMP inhibition) | ~20 nM | GPR18 | |
| pEC50% (Vasorelaxation) | 5.1 ± 0.2 | Rat mesenteric arteries | |
| Binding Affinity (Kd) | Data not available | GPR18 | - |
| Binding Affinity (Kd) | 1-10 µM (low affinity) | FAAH, GlyT2, GPR55, GPR92, GABA-A |
Section 5: Experimental Protocols
Detailed methodologies for key experiments are provided below.
TRPV3 Functional Assay (Calcium Influx Assay for NOV)
This protocol describes a cell-based fluorescence assay to measure the antagonistic activity of this compound on the TRPV3 channel.
Materials:
-
HEK293 cells stably expressing human TRPV3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate, 2-APB)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the TRPV3-expressing HEK293 cells into 96-well plates and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate the plate in the dark at 37°C for 1 hour.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. After the dye-loading incubation, wash the cells with assay buffer and then add the different concentrations of NOV to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well. Then, using the instrument's injection system, add a pre-determined concentration of the TRPV3 agonist (e.g., EC80 of 2-APB) to all wells.
-
Data Recording: Immediately after agonist addition, continuously record the fluorescence intensity for several minutes to capture the peak calcium response.
-
Data Analysis: The antagonistic effect of NOV is determined by the reduction in the agonist-induced fluorescence signal. Plot the percentage of inhibition against the concentration of NOV to calculate the IC50 value.
GPR18 Receptor Binding Assay (for NAGly)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of N-Arachidonoyl Glycine for the GPR18 receptor. As no specific radioligand for GPR18 is commercially available, this protocol is a generalized representation.
Materials:
-
Cell membranes prepared from cells overexpressing GPR18
-
Radiolabeled GPR18 ligand (hypothetical, e.g., [3H]-NAGly or a suitable labeled agonist/antagonist)
-
Unlabeled N-Arachidonoyl Glycine
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled N-Arachidonoyl Glycine.
-
Incubation: Initiate the binding reaction by adding the cell membranes containing GPR18. Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Terminate the assay by rapid filtration through the filter plates using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of bound radioligand will decrease as the concentration of unlabeled NAGly increases. The data are then analyzed using non-linear regression to determine the Ki (inhibition constant) or IC50 of NAGly for the GPR18 receptor.
GPR55 Functional Assay (Calcium Mobilization for NAGly)
This protocol describes a method to assess the agonist activity of N-Arachidonoyl Glycine at the GPR55 receptor by measuring intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing human GPR55
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer
-
N-Arachidonoyl Glycine
-
96-well black, clear-bottom microplates
-
Fluorescence imaging plate reader (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the GPR55-expressing cells into 96-well plates and culture until they form a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive dye as described in the TRPV3 functional assay protocol.
-
Compound Addition and Fluorescence Measurement: Place the plate in the fluorescence imaging plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Using the instrument's fluidics system, add varying concentrations of N-Arachidonoyl Glycine to the wells.
-
Data Recording: Continuously monitor the fluorescence intensity to measure the change in intracellular calcium concentration.
-
Data Analysis: The agonist activity of NAGly is determined by the increase in fluorescence signal. Plot the peak fluorescence response against the concentration of NAGly to generate a dose-response curve and calculate the EC50 value.
Section 6: Conclusion and Future Directions
This guide provides a comparative overview of this compound and N-Arachidonoyl Glycine based on the current scientific literature. A significant disparity in the volume of research exists between the two molecules, with NAGly being more extensively characterized. While NOV has been identified as a TRPV3 antagonist, further studies are required to elucidate its precise mechanism of action, downstream signaling pathways, and full therapeutic potential. Quantitative data, such as binding affinities and potency, are particularly needed for NOV to enable a more direct comparison with other NAAAs.
For NAGly, while its roles in pain and inflammation are better understood, the controversy surrounding its interaction with GPR18 warrants further investigation. The development of selective pharmacological tools for GPR18 and GPR55 will be crucial in dissecting the specific contributions of each receptor to the overall physiological effects of NAGly.
Future head-to-head studies employing standardized experimental conditions and a battery of functional assays are essential for a definitive comparison of the biological activities of this compound and N-Arachidonoyl Glycine. Such studies will provide a clearer understanding of their relative potencies, efficacies, and potential as therapeutic agents.
References
N-Oleoyl Valine: A Comparative Analysis of an Endogenous N-Acyl Amide
A Guide for Researchers, Scientists, and Drug Development Professionals
Endogenous N-acyl amides are a diverse class of lipid signaling molecules that play crucial roles in a myriad of physiological processes.[1] This family of compounds, characterized by a fatty acyl group linked to an amine, includes well-known members like the endocannabinoid anandamide (N-arachidonoyl ethanolamide) and sleep-inducing oleamide.[2] A significant subclass of these lipids is the N-acyl amino acids (NAAAs), where a fatty acid is conjugated to an amino acid.[3] N-Oleoyl Valine, a member of this subclass, has emerged as a molecule of interest due to its distinct biological activities. This guide provides a comparative analysis of this compound, contrasting its known functions with those of other endogenous N-acyl amides, supported by available experimental data.
Structural and Functional Distinctions
N-acyl amides can be broadly categorized based on their amine-containing head group, which dictates their structural properties and often their biological targets.[4] this compound is distinguished by the conjugation of oleic acid, an 18-carbon monounsaturated fatty acid, with the branched-chain amino acid valine. This structure confers specific physicochemical properties that influence its interactions with cellular membranes and protein targets.
In contrast, other N-acyl amides feature different head groups, such as ethanolamine in N-acyl ethanolamines (NAEs) like anandamide, or other amino acids like glycine in N-acyl glycines. These structural variations lead to a wide spectrum of biological activities, from the cannabinoid receptor agonism of anandamide to the anti-inflammatory and analgesic properties of N-arachidonoyl glycine.
Comparative Biological Activities
A key differentiator for this compound is its activity at Transient Receptor Potential (TRP) channels, specifically as an antagonist of TRPV3. This contrasts with many other N-acyl amides that are known to be agonists at various TRP channels.
Table 1: Comparative Activity of this compound and Other N-Acyl Amides at TRPV Channels
| Compound Class | Specific Compound(s) | Target(s) | Activity | Reference(s) |
| N-Acyl Valines | This compound | TRPV3 | Antagonist | |
| N-Linoleoyl Valine | TRPV3 | Antagonist | ||
| N-Stearoyl Valine | TRPV3 | Antagonist | ||
| N-Docosahexaenoyl Valine | TRPV3 | Antagonist | ||
| N-Acyl Ethanolamines | N-Arachidonoyl Ethanolamide (Anandamide) | TRPV1 | Agonist | |
| N-Acyl Glycines | N-Arachidonoyl Glycine | GPR18 | Agonist (analgesic) | |
| N-Acyl Serines | N-Oleoyl Serine | GPR119 | Agonist (bone remodeling) |
Note: Quantitative IC50 or Ki values for the antagonist activity of this compound on TRPV3 are not yet available in the published literature. The identification is based on screening assays.
Signaling Pathways
The antagonistic action of this compound on TRPV3 suggests a distinct signaling pathway compared to agonistic N-acyl amides. TRPV3 is a non-selective cation channel, and its activation leads to an influx of Ca²⁺, which triggers various downstream signaling cascades. By blocking this initial step, this compound can inhibit these pathways.
Mitochondrial Uncoupling
Another area of interest for N-acyl amides is their effect on mitochondrial function. Some N-acyl amino acids have been shown to act as mitochondrial uncouplers, a process that dissipates the proton gradient across the inner mitochondrial membrane, leading to increased respiration and heat production. This has generated interest in their potential as therapeutics for metabolic diseases.
While N-acyl amino acids with neutral residues can potently induce uncoupled respiration in human adipocytes, this effect can be accompanied by a reduction in maximal oxidation rates and cell viability at higher concentrations. Studies comparing N-oleoyl-leucine to oleic acid found that while the N-acyl amino acid was a proficient uncoupler, it was not systematically more potent than the conventional fatty acid. The specific activity and mechanism of this compound as a mitochondrial uncoupler have not been extensively studied, representing an area for future research.
Experimental Protocols
Calcium Mobilization Assay for TRPV Receptor Activity
This protocol is adapted from studies screening N-acyl amide libraries for activity at TRPV channels.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Cells are transiently transfected with plasmids encoding the desired TRPV channel (e.g., human TRPV3) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Fluorescent Calcium Imaging:
-
Transfected cells are plated in 96-well black-walled, clear-bottom plates.
-
After 24-48 hours, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 60 minutes at 37°C.
-
Cells are then washed to remove excess dye and incubated in the salt solution.
-
-
Compound Screening:
-
Baseline fluorescence is recorded using a fluorescence plate reader.
-
For antagonist screening, cells are pre-incubated with this compound or other test compounds for a defined period (e.g., 5-15 minutes).
-
A known TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB) is then added to stimulate the channel.
-
Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence is calculated relative to the baseline.
-
The inhibitory effect of the N-acyl amide is determined by comparing the agonist-induced calcium response in the presence and absence of the test compound.
-
Conclusion
This compound presents a distinct profile among endogenous N-acyl amides, primarily characterized by its antagonistic activity at the TRPV3 receptor. This sets it apart from many other N-acyl amides that act as agonists at various ion channels and G-protein coupled receptors. While its role in mitochondrial uncoupling is plausible given the activity of related compounds, this requires further empirical validation. The unique biological activities of this compound highlight the functional diversity within the N-acyl amide family and underscore the importance of the specific fatty acid and amino acid composition in determining the molecule's physiological function. Further research, particularly quantitative analysis of its receptor interactions and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Valine improves mitochondrial function and protects against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Comparative Lipidomics of Tissues with High vs. Low N-Oleoyl Valine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of tissues with varying concentrations of N-Oleoyl Valine, supported by experimental data. We delve into the lipidomic profiles, associated signaling pathways, and the experimental protocols used to elucidate these findings.
This compound is an endogenous N-acyl amide that has garnered significant interest for its roles in thermoregulation, mitochondrial uncoupling, and as an antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2] Understanding its differential distribution and function across various tissues is crucial for harnessing its therapeutic potential. This guide aims to provide a comparative analysis of tissues with high versus low concentrations of this compound, focusing on the lipidomic landscape and the underlying molecular mechanisms.
Quantitative Comparison of N-Acyl Amino Acids in Different Tissues
While specific quantitative data for this compound across a wide range of tissues remains an area of active research, studies on related N-acyl amino acids (NAAAs) provide valuable insights into their distribution. The brain has been identified as a tissue with a significant abundance and diversity of NAAAs.
Table 1: Endogenous Levels of Selected N-Acyl Amino Acids in Rat Brain Tissue
| N-Acyl Amino Acid | Endogenous Level (pmol/g wet tissue) |
| N-Arachidonoyl Glycine | 333 |
| N-Arachidonoyl GABA | 11 |
| N-Stearoyl GABA | 0.26 |
| N-Palmitoyl Glutamic Acid | 1.2 |
| N-Oleoyl Alanine | Not explicitly quantified, but detected |
| N-Oleoyl Serine | Not explicitly quantified, but detected |
| N-Oleoyl Glycine | Not explicitly quantified, but detected |
| This compound | Not explicitly quantified, but detected |
Data sourced from a targeted lipidomics approach in rat brain tissue.[3][4]
The data indicates that the brain contains a complex mixture of NAAAs with varying concentrations, suggesting a potential role for these lipids in neurological functions. Tissues such as the lung have been shown to have increased concentrations of this compound in response to acute injury, suggesting a role in inflammatory processes.[1] Conversely, tissues like the liver and adipose tissue are also involved in lipid metabolism and may exhibit different NAAA profiles under various physiological conditions. Further comparative quantitative lipidomics studies are required to establish a definitive hierarchy of this compound concentrations across different tissues.
Signaling Pathways of this compound
This compound exerts its biological effects through distinct signaling pathways, primarily involving the TRPV3 channel and mitochondrial uncoupling.
TRPV3 Signaling Pathway
This compound acts as an antagonist at the TRPV3 channel, a calcium-permeable non-selective cation channel. The activation of TRPV3 by agonists initiates a downstream signaling cascade that can be modulated by antagonists like this compound. This pathway is particularly relevant in skin keratinocytes, where TRPV3 plays a role in thermosensation, hair growth, and skin barrier function.
The binding of an agonist to TRPV3 leads to an influx of calcium ions (Ca2+), which acts as a second messenger. This increase in intracellular calcium can activate Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then stimulate the release of Transforming Growth Factor-alpha (TGFα), which in turn binds to and activates the Epidermal Growth Factor Receptor (EGFR). The activation of EGFR can trigger two major downstream signaling pathways: the PI3K/NF-κB pathway, which is involved in cell survival and inflammation, and the MAPK/ERK pathway, which regulates cell proliferation and differentiation.
Mitochondrial Uncoupling Mechanism
This compound and other N-acyl amino acids can induce mitochondrial uncoupling, a process that dissociates substrate oxidation from ATP synthesis, leading to energy dissipation as heat. This mechanism is of significant interest for its potential therapeutic applications in metabolic diseases.
N-acyl amino acids are thought to act as protonophores, carrying protons across the inner mitochondrial membrane. In tissues like the liver, this process may be facilitated by the Adenine Nucleotide Transporter 2 (ANT2). In brown adipose tissue, N-acyl amino acids can also activate Uncoupling Protein 1 (UCP1), a well-known mediator of non-shivering thermogenesis. The transport of protons back into the mitochondrial matrix by this compound dissipates the proton motive force, leading to an increase in oxygen consumption without a corresponding increase in ATP production.
References
- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 2. Beyond Ca2+ signalling: the role of TRPV3 in the transport of NH4+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted lipidomics approach for endogenous N-acyl amino acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for N-Oleoyl Valine
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling N-Oleoyl Valine, fostering a culture of safety and building trust in your operational procedures. The following procedural guidance is designed to directly address key questions regarding the safe handling, storage, and disposal of this compound.
Chemical Identifier and Properties
| Property | Value | Reference |
| Chemical Name | N-[(9Z)-1-oxo-9-octadecen-1-yl]-L-valine | [1][2][3] |
| CAS Number | 60374-41-6 | [1][2] |
| Molecular Formula | C23H43NO3 | |
| Molecular Weight | 381.6 g/mol | |
| Formulation | A solution in methyl acetate |
Hazard Identification and Personal Protective Equipment (PPE)
This compound, as supplied in methyl acetate, is classified as a hazardous substance. The primary hazards are associated with the solvent.
Hazards:
-
Highly flammable liquid and vapor.
-
Causes serious eye irritation.
-
May cause drowsiness or dizziness.
It is crucial to handle this material with care, treating it as potentially hazardous until further toxicological data is available.
| PPE | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | Protects against splashes of the methyl acetate solution, which can cause serious eye irritation. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. | Prevents skin contact with the chemical solution. |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation of methyl acetate vapors, which can cause drowsiness or dizziness. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have an emergency eyewash station and safety shower accessible.
-
Acclimatization: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Aliquoting: If creating smaller aliquots for single-use, do so in the chemical fume hood. Use appropriate, clean glassware and tools.
-
Solvent Evaporation: If the methyl acetate needs to be removed, this should be done under a gentle stream of inert gas (e.g., nitrogen or argon) in a well-ventilated fume hood.
-
Storage: Store this compound at -20°C in a tightly sealed container. The product is stable for at least two years under these conditions.
Disposal Plan
All waste materials, including empty vials, contaminated gloves, and any unused product, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of flammable liquids and chemical waste. Do not dispose of down the drain or in regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
